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Foundational

An In-depth Technical Guide to the 1H and 13C NMR Chemical Shifts of Methyl 4-methylpent-2-ynoate

For Researchers, Scientists, and Drug Development Professionals Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern organic chemistry, providing unparalleled insight into the molecular structure of organic compounds. This guide offers a detailed examination of the predicted 1H and 13C NMR spectra of Methyl 4-methylpent-2-ynoate, a multifunctional molecule incorporating an ester and an internal alkyne. Understanding the NMR spectral characteristics of such compounds is crucial for their unambiguous identification, purity assessment, and for monitoring their transformations in chemical synthesis and drug development processes. As no experimentally acquired spectra for this specific molecule are readily available in the public domain, this guide will provide a thorough analysis based on established principles of NMR spectroscopy and data from analogous structures.

Molecular Structure and Atom Labeling

To facilitate a clear and concise discussion of the NMR data, the atoms in Methyl 4-methylpent-2-ynoate are systematically labeled as illustrated in the diagram below. This labeling will be used consistently throughout this guide to assign specific NMR signals to their corresponding nuclei.

Caption: Molecular structure of Methyl 4-methylpent-2-ynoate with atom numbering.

Predicted 1H NMR Spectrum

The 1H NMR spectrum of Methyl 4-methylpent-2-ynoate is expected to exhibit three distinct signals, each corresponding to a unique proton environment in the molecule. The prediction of their chemical shifts and multiplicities is based on the electronic environment of the protons, considering inductive effects and spin-spin coupling.

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
H1~ 3.75Singlet3HThese protons are on the methyl group of the ester functionality. They are deshielded by the adjacent electronegative oxygen atom, resulting in a downfield shift.[1] As there are no adjacent protons, the signal appears as a singlet.
H5~ 2.70Septet1HThis methine proton of the isopropyl group is coupled to the six equivalent protons of the two adjacent methyl groups (H6 and H7). According to the n+1 rule, its signal will be split into a septet. Its proximity to the alkyne contributes to its chemical shift.
H6, H7~ 1.20Doublet6HThe six protons of the two methyl groups in the isopropyl moiety are chemically equivalent due to free rotation. They are coupled to the single methine proton (H5), resulting in a doublet signal. These aliphatic protons appear in the upfield region of the spectrum.

Predicted 13C NMR Spectrum

The proton-decoupled 13C NMR spectrum of Methyl 4-methylpent-2-ynoate is predicted to show seven signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are primarily influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms.

Carbon(s) Predicted Chemical Shift (δ, ppm) Assignment Rationale
C1~ 52This sp3-hybridized carbon of the ester's methyl group is attached to an electronegative oxygen atom, which shifts its signal downfield compared to a standard alkane methyl group.
C2~ 154The carbonyl carbon of the ester group is significantly deshielded due to the double bond to one oxygen and a single bond to another, placing its signal in the characteristic range for ester carbonyls (160-185 ppm).[2][3]
C3~ 72This is one of the sp-hybridized carbons of the internal alkyne. Alkyne carbons typically resonate in the 65-100 ppm range.[4][5] Its position is influenced by the adjacent carbonyl group.
C4~ 90The second sp-hybridized carbon of the alkyne is further downfield due to its proximity to the electron-donating isopropyl group.
C5~ 28The sp3-hybridized methine carbon of the isopropyl group appears in the aliphatic region of the spectrum.
C6, C7~ 22These chemically equivalent sp3-hybridized methyl carbons of the isopropyl group will produce a single signal in the upfield region, typical for aliphatic methyl groups.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental NMR data for Methyl 4-methylpent-2-ynoate or analogous compounds, the following protocol outlines a standard procedure for obtaining high-quality spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (300-500 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~10-20 mg of the compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) prep1->prep2 prep3 Transfer to a 5 mm NMR tube prep2->prep3 prep4 Add a small amount of TMS as an internal standard prep3->prep4 acq_h1 1H NMR Acquisition: - Standard pulse program - 8-16 scans - Relaxation delay (D1) of 1-2 s prep4->acq_h1 acq_c13 13C NMR Acquisition: - Proton-decoupled pulse program - 128-1024 scans - Relaxation delay (D1) of 2-5 s prep4->acq_c13 proc1 Fourier Transform the FID acq_h1->proc1 acq_c13->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Calibrate chemical shifts to TMS (0.00 ppm) proc3->proc4 proc5 Integrate 1H NMR signals proc4->proc5 For 1H Spectrum

Caption: A typical workflow for acquiring and processing NMR spectra.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the 1H and 13C NMR spectra of Methyl 4-methylpent-2-ynoate. The predicted chemical shifts, multiplicities, and peak assignments are grounded in the fundamental principles of NMR spectroscopy and are supported by data from structurally related compounds. The provided information serves as a robust reference for scientists and researchers in the identification and characterization of this and similar molecules. The detailed experimental protocol offers a practical starting point for the empirical validation of these predictions.

References

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

  • University of Regensburg. (n.d.). C13 NMR List of Chemical Shifts. Retrieved from [Link]

  • ChemHelp ASAP. (2022, October 8). chemical shift of functional groups in 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • University of Calgary. (n.d.). chemical shift. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). KnowItAll Solutions for NMR. Retrieved from [Link]

  • Modgraph. (n.d.). NMR Prediction. Retrieved from [Link]

  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • nmrshiftdb2. (2025, September 8). nmrshiftdb2 - open nmr database on the web. Retrieved from [Link]

  • Unknown. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]

  • University of Wisconsin-Madison. (2020, February 14). NMR Spectroscopy :: 6-CMR-4 13C Chemical Shift Effects on sp2 and sp Carbons. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • CAS. (n.d.). NMR Database for Faster Structural Data. Retrieved from [Link]

  • PubMed. (2012, November 5). 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. Retrieved from [Link]

  • SciSpace. (n.d.). Application of 1 H-NMR for the Quantitative Analysis of Short Chain Fatty Acid Methyl Ester Mixtures. Retrieved from [Link]

  • Transtutors. (2024, September 19). Methyl butanoate, produces the proton NMR that is shown. Please assign each signal in the... (1 Answer). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl butyrate. PubChem. Retrieved from [Link]

  • AOCS. (2019, July 23). Saturated Fatty Acids and Methyl Esters. Retrieved from [Link]

  • ACS Publications. (2012, September 11). Real-Time Monitoring of Transesterification by 1H NMR Spectroscopy: Catalyst Comparison and Improved Calculation for Biodiesel Conversion. Energy & Fuels. [Link]

  • Royal Society of Chemistry. (n.d.). Ruthenium-catalysed selective synthesis of mono- deuterated terminal alkynes. Retrieved from [Link]

  • MiMeDB. (n.d.). Showing metabocard for Methyl butanoate (MMDBc0033679). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-pentenoate. PubChem. Retrieved from [Link]

  • UCLA. (n.d.). Example 4. Retrieved from [Link]

  • ResearchGate. (2011, March). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl trans-2-methyl-2-pentenoate. PubChem. Retrieved from [Link]

  • ACS Publications. (n.d.). 13C Chemical Shift Tensor of the Isopropyl Cation. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of pure methyl ester (a) and methyl ester using... [Image]. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 1H- and 13C-NMR for. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2008, July 18). Second Order 1H NMR Spectra of Isopropyl Groups. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Infrared Spectroscopy of Methyl 4-methylpent-2-ynoate

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) absorption spectrum of Methyl 4-methylpent-2-ynoate, an α,β-acetylenic ester. Designed for researchers, scientists, and professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive analysis of the infrared (IR) absorption spectrum of Methyl 4-methylpent-2-ynoate, an α,β-acetylenic ester. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document elucidates the correlation between the molecule's structural features and its characteristic vibrational frequencies. We will dissect the spectrum, from the diagnostic region to the fingerprint region, explaining the causality behind the observed absorption bands. This guide emphasizes the effects of electronic conjugation on the key alkyne (C≡C) and carbonyl (C=O) stretching frequencies, providing a foundational understanding for structural verification and purity assessment.

Molecular Structure and Fundamental Vibrational Principles

Methyl 4-methylpent-2-ynoate possesses a unique electronic structure where an internal alkyne is directly conjugated with an ester functional group. This arrangement significantly influences its vibrational properties. The primary functional groups dictating the IR spectrum are the ester (carbonyl and C-O linkages), the internal carbon-carbon triple bond, and the peripheral alkyl (methyl and isopropyl) groups.

Infrared spectroscopy measures the absorption of IR radiation by a molecule, which excites specific vibrational modes. The frequency of absorption is determined by the strength of the bond (force constant) and the masses of the atoms involved. For Methyl 4-methylpent-2-ynoate, the most informative absorptions arise from the stretching and bending vibrations of its constituent bonds.

Caption: Molecular structure of Methyl 4-methylpent-2-ynoate with key bonds highlighted.

Analysis of the Diagnostic Region (>1500 cm⁻¹)

The region of the IR spectrum above 1500 cm⁻¹ is known as the diagnostic region. It contains absorption bands from key functional groups that are often unique and easily identifiable.

C-H Stretching Vibrations (3000-2850 cm⁻¹)

The molecule contains several methyl groups and one methine group, all featuring sp³-hybridized carbon atoms. The stretching vibrations of these C-H bonds are expected to produce a series of medium-to-strong absorption bands in the 2950-2850 cm⁻¹ range.[1][2] The absence of any absorption peaks above 3000 cm⁻¹ is also diagnostic, confirming the lack of alkene (=C-H) or terminal alkyne (≡C-H) bonds.[1]

C≡C Triple Bond Stretching Vibration (~2250-2210 cm⁻¹)

The stretching of a carbon-carbon triple bond typically occurs in the 2250-2100 cm⁻¹ region of the spectrum.[1][3] The intensity of this band is highly dependent on the change in dipole moment during the vibration. For internal alkynes, if the substitution is symmetrical, the peak can be very weak or absent. In Methyl 4-methylpent-2-ynoate, the substitution is unsymmetrical (an isopropyl group versus a methoxycarbonyl group), so a change in dipole moment occurs, and an absorption band is expected.

Crucially, the alkyne is conjugated with the carbonyl group. This π-electron delocalization slightly weakens the triple bond, which typically lowers its stretching frequency compared to a non-conjugated internal alkyne.[3] Therefore, a weak but sharp absorption band is predicted in the 2250-2210 cm⁻¹ range.

C=O Ester Carbonyl Stretching Vibration (~1730-1715 cm⁻¹)

The carbonyl (C=O) stretch is one of the most prominent features in the IR spectrum due to the large change in dipole moment during vibration, resulting in a very strong and sharp absorption band.[4] For a standard saturated aliphatic ester, this peak is found between 1750-1735 cm⁻¹.[5][6][7]

However, in Methyl 4-methylpent-2-ynoate, the carbonyl group is in conjugation with the C≡C triple bond. This conjugation allows for delocalization of π-electrons across the alkyne and carbonyl systems. This delocalization reduces the double-bond character of the C=O bond, thereby weakening it and lowering its force constant.[8][9][10][11] This effect shifts the absorption to a lower wavenumber. For α,β-unsaturated esters, the C=O stretch typically appears in the 1730-1715 cm⁻¹ region.[2][5][12]

Analysis of the Fingerprint Region (<1500 cm⁻¹)

The fingerprint region, from approximately 1500 cm⁻¹ to 400 cm⁻¹, contains a complex series of absorptions that are characteristic of the molecule as a whole. While complex, several key vibrations can be assigned.

C-H Bending Vibrations (1470-1365 cm⁻¹)

The alkyl portions of the molecule give rise to characteristic C-H bending (deformation) vibrations.

  • Asymmetric and Symmetric Bending: Absorptions around 1465 cm⁻¹ are expected due to the scissoring/bending modes of the CH₃ groups.[2]

  • Isopropyl Group Doublet: A key diagnostic feature for an isopropyl group is the presence of a doublet, with two medium-intensity peaks of similar magnitude, appearing at approximately 1385 cm⁻¹ and 1365 cm⁻¹ . This arises from the symmetric bending of the two methyl groups attached to the same carbon.

C-O Ester Stretching Vibrations (1300-1050 cm⁻¹)

Esters are characterized by two distinct C-O stretching vibrations in the fingerprint region, which are typically strong and diagnostically useful.[5][6][13]

  • Asymmetric C-C(=O)-O Stretch: This vibration involves the stretch of the bond between the carbonyl carbon and the ester oxygen, coupled with the adjacent C-C bond. It gives rise to a strong absorption band in the 1300-1160 cm⁻¹ range.[7][14]

  • Symmetric O-C-C Stretch: This band corresponds to the stretching of the bond between the ester oxygen and the methyl carbon (O-CH₃). It is also strong and typically found in the 1100-1030 cm⁻¹ region.[6]

Summary of Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
2985 - 2870C-H Stretchsp³ C-H (Alkyl)Strong, multiple
2250 - 2210C≡C Stretch (Conjugated)Internal AlkyneWeak to Medium
1730 - 1715C=O Stretch (Conjugated)α,β-Acetylenic EsterStrong, Sharp
~1465C-H Bend (Scissoring)-CH₃Medium
~1385 & ~1365C-H Bend (Symmetric)Isopropyl GroupMedium, Doublet
1300 - 1160Asymmetric C-C(=O)-O StretchEster LinkageStrong
1100 - 1030Symmetric O-CH₃ StretchEster LinkageStrong

Self-Validating Experimental Protocol

To ensure the acquisition of a reliable spectrum, a standardized protocol must be followed. This protocol acts as a self-validating system by minimizing experimental variables and ensuring instrument readiness.

G cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Post-Processing A 1. Start Spectrometer (Allow for warm-up) B 2. Perform Background Scan (Clean ATR Crystal) A->B Ensures stability C 3. Apply Sample (Neat liquid, ~1-2 drops) B->C D 4. Acquire Spectrum (Co-add scans, e.g., 32) C->D Ensures good S/N ratio E 5. Clean ATR Crystal D->E F 6. Process Data (Baseline correction, peak picking) E->F

Caption: Standard workflow for acquiring an ATR-FTIR spectrum.

Methodology:

  • Instrument Preparation: The ATR-FTIR spectrometer is powered on and allowed to thermally stabilize. A background spectrum of the clean, empty ATR crystal is recorded to account for atmospheric (CO₂, H₂O) and instrument-related absorptions.

  • Sample Application: A small drop of neat Methyl 4-methylpent-2-ynoate liquid is placed directly onto the ATR crystal, ensuring full coverage.

  • Data Acquisition: The infrared spectrum is acquired. Multiple scans (e.g., 32 or 64) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final spectrum (absorbance vs. wavenumber). A baseline correction may be applied if necessary. The crystal is thoroughly cleaned with an appropriate solvent (e.g., isopropanol) after analysis.

Conclusion

The infrared spectrum of Methyl 4-methylpent-2-ynoate is defined by several key features that directly reflect its molecular structure. The strong, sharp absorption in the 1730-1715 cm⁻¹ range is the most prominent signal, confirming the presence of a carbonyl group with its frequency lowered due to conjugation. The weak but sharp C≡C stretch between 2250-2210 cm⁻¹ confirms the alkyne functionality. Furthermore, the presence of two strong C-O stretches in the fingerprint region (1300-1050 cm⁻¹) and the characteristic isopropyl doublet around 1385/1365 cm⁻¹ provide a comprehensive and unique spectral signature. This detailed analysis serves as an authoritative guide for the positive identification and structural verification of this compound.

References

  • JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Journal of Visualized Experiments. [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. UCLA Chemistry & Biochemistry. [Link]

  • ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. [Link]

  • Baiz, C. R., et al. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. The Journal of Physical Chemistry A, 120(23), 4025–4033. [Link]

  • Chad's Prep®. (n.d.). Carbonyl Stretching Frequency (the effect of conjugation). [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Link]

  • JoVE. (2024). IR Frequency Region: Alkyne and Nitrile Stretching. Journal of Visualized Experiments. [Link]

  • Brewer, S. H., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. The Journal of Physical Chemistry B, 126(50), 10646–10656. [Link]

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). Carbonyl compounds - IR - spectroscopy. [Link]

  • Chad's Prep®. (2018). 14.2b The Effect of Conjugation on the Carbonyl Stretching Frequency. YouTube. [Link]

  • LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]

  • Brewer, S. H., et al. (2022). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. [Link]

  • ResearchGate. (n.d.). Comparison between alkyne stretching frequencies for 1 (red) and 2.... [Link]

  • ResearchGate. (n.d.). FTIR absorption spectra for: (a) methyl 4-pentenoate and (b-d) dried.... [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Massachusetts. (n.d.). Infrared Spectroscopy Lecture Notes. [Link]

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of Methyl 4-methylpent-2-ynoate

Introduction Methyl 4-methylpent-2-ynoate is an α,β-acetylenic ester, a class of compounds with significant applications in organic synthesis and as building blocks for various pharmaceuticals and agrochemicals. Understa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 4-methylpent-2-ynoate is an α,β-acetylenic ester, a class of compounds with significant applications in organic synthesis and as building blocks for various pharmaceuticals and agrochemicals. Understanding the mass spectrometric behavior of this molecule is crucial for its identification and structural elucidation in complex matrices. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns of methyl 4-methylpent-2-ynoate, offering insights for researchers, scientists, and professionals in drug development. The fragmentation pathways discussed are based on established principles of mass spectrometry for alkynes and esters, providing a robust theoretical framework in the absence of extensive literature on this specific molecule.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation of Methyl 4-methylpent-2-ynoate

Under electron ionization, methyl 4-methylpent-2-ynoate (molecular weight: 126.15 g/mol ) is expected to form a molecular ion (M•+) at m/z 126. The subsequent fragmentation of this molecular ion is predicted to be governed by the characteristic fragmentation patterns of both the alkyne and the methyl ester functional groups. The dominant fragmentation pathways in alkynes typically involve cleavage at the carbon-carbon bond adjacent to the triple bond, a process known as propargylic cleavage, which leads to the formation of a resonance-stabilized propargyl cation.[1][2] For esters, cleavage adjacent to the carbonyl group is a common fragmentation route.[3]

Key Fragmentation Pathways

The primary fragmentation pathways anticipated for methyl 4-methylpent-2-ynoate are outlined below:

  • Propargylic Cleavage: The bond between the isopropyl group and the sp-hybridized carbon is susceptible to cleavage. This would result in the loss of an isopropyl radical (•CH(CH₃)₂) to form a resonance-stabilized propargyl cation at m/z 83 . This is expected to be a prominent peak in the spectrum due to the stability of the resulting cation.[1]

  • α-Cleavage at the Carbonyl Group: Cleavage of the bond between the carbonyl carbon and the methoxy group (O-CH₃) can lead to the loss of a methoxy radical (•OCH₃), resulting in an acylium ion at m/z 95 . Another possible α-cleavage is the loss of a methyl radical (•CH₃) from the methoxy group, which is generally less favored.

  • Cleavage with Hydrogen Rearrangement (McLafferty-type rearrangement): While often less prominent in α,β-unsaturated systems compared to their saturated counterparts, a McLafferty-type rearrangement could potentially occur.[4][5] This would involve the transfer of a hydrogen atom from the isopropyl group to the carbonyl oxygen, followed by cleavage of the Cα-Cβ bond, leading to the formation of a neutral allene and a charged enol.

  • Loss of Small Neutral Molecules: Subsequent fragmentation of the primary fragment ions can lead to the loss of small, stable neutral molecules such as carbon monoxide (CO) or acetylene (C₂H₂). For instance, the acylium ion at m/z 95 could lose CO to form a cation at m/z 67 .

Summary of Predicted Major Fragment Ions

m/zProposed StructureFragmentation Pathway
126[CH(CH₃)₂-C≡C-COOCH₃]•+Molecular Ion (M•+)
111[M - CH₃]•+Loss of a methyl radical
95[CH(CH₃)₂-C≡C-C=O]+α-Cleavage: Loss of •OCH₃
83[C≡C-COOCH₃]+Propargylic Cleavage: Loss of •CH(CH₃)₂
67[C₅H₇]⁺Loss of CO from m/z 95
59[COOCH₃]+Cleavage of the C-C bond adjacent to the carbonyl
43[CH(CH₃)₂]+Isopropyl cation

Visualizing the Fragmentation Pathways

The following diagram illustrates the predicted major fragmentation pathways of methyl 4-methylpent-2-ynoate under electron ionization.

Methyl_4-methylpent-2-ynoate_Fragmentation M [C₇H₁₂O₂]•+ m/z = 126 (Molecular Ion) F111 [C₆H₉O₂]+ m/z = 111 M->F111 - •CH₃ F95 [C₆H₉O]+ m/z = 95 M->F95 - •OCH₃ (α-Cleavage) F83 [C₄H₃O₂]+ m/z = 83 M->F83 - •CH(CH₃)₂ (Propargylic Cleavage) F43 [C₃H₇]+ m/z = 43 M->F43 F67 [C₅H₇]+ m/z = 67 F95->F67 - CO F59 [C₂H₃O₂]+ m/z = 59

Caption: Predicted EI fragmentation of Methyl 4-methylpent-2-ynoate.

Experimental Protocol: GC-MS Analysis

To acquire the mass spectrum of methyl 4-methylpent-2-ynoate, a standard gas chromatography-mass spectrometry (GC-MS) method is recommended.

1. Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

  • Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is suitable for the separation of this compound.

2. GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 split ratio) or splitless, depending on the sample concentration.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes. (Note: The temperature program should be optimized based on the specific instrument and sample matrix.)

3. MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-200

4. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10-100 µg/mL.

Conclusion

The mass spectrometry fragmentation of methyl 4-methylpent-2-ynoate is predicted to be driven by the functionalities present in the molecule, namely the alkyne and the methyl ester groups. The key fragmentation pathways are expected to be propargylic cleavage leading to a stable cation at m/z 83, and α-cleavage at the carbonyl group resulting in an acylium ion at m/z 95. Further fragmentation through the loss of small neutral molecules can also be anticipated. The theoretical framework presented in this guide, based on well-established fragmentation rules, provides a solid foundation for the identification and structural characterization of methyl 4-methylpent-2-ynoate and related compounds using mass spectrometry.

References

  • JoVE. Mass Spectrometry: Alkyne Fragmentation. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • PubChem. Methyl 4-methyl-2-pentenoate. [Link]

  • University of Colorado Boulder. Mass Spectrometry. [Link]

  • NIST. 2-Pentenoic acid, 4-methyl-, methyl ester. [Link]

  • ResearchGate. Mass spectrometry in structural and stereochemical problems—CXCVIII: A study of the fragmentation processes of some α,β–unsaturated aliphatic ketones. [Link]

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for Sonogashira coupling with Methyl 4-methylpent-2-ynoate

An authoritative guide on the application of the Sonogashira cross-coupling reaction involving Methyl 4-methylpent-2-ynoate . Executive Summary & Scientific Clarification In standard synthetic organic chemistry, the Sono...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide on the application of the Sonogashira cross-coupling reaction involving Methyl 4-methylpent-2-ynoate .

Executive Summary & Scientific Clarification

In standard synthetic organic chemistry, the Sonogashira cross-coupling reaction strictly requires a terminal alkyne to facilitate the formation of the requisite copper-acetylide intermediate[1]. Methyl 4-methylpent-2-ynoate is an internal alkyne (an alkyl-substituted alkynoic ester) and therefore cannot serve as the alkyne donor in a Sonogashira coupling.

However, Methyl 4-methylpent-2-ynoate is a highly valuable synthetic intermediate that can be synthesized via an advanced, modified Sonogashira cross-coupling between a terminal alkyne (methyl propiolate) and an unactivated sp3 -hybridized alkyl electrophile (isopropyl iodide). This application note details the state-of-the-art catalytic protocol required to achieve this sp3

sp coupling, overcoming the classical limitations of alkyl halide cross-coupling.
Mechanistic Insights: Overcoming β -Hydride Elimination

Historically, Sonogashira couplings have been limited to sp2 -hybridized aryl or vinyl halides. Applying standard palladium-phosphine catalysts (e.g., Pd(PPh3​)4​ ) to sp3 -alkyl halides like isopropyl iodide results in rapid β -hydride elimination immediately following oxidative addition, yielding propene rather than the desired cross-coupled product.

To successfully synthesize Methyl 4-methylpent-2-ynoate, the catalytic system must be fundamentally altered. By replacing traditional phosphine ligands with N-Heterocyclic Carbenes (NHCs) such as IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), the electron density at the palladium center is drastically increased[2].

  • Causality of the Ligand: The extreme steric bulk and strong σ -donating properties of the IMes ligand accelerate the reductive elimination step and sterically crowd the metal center, effectively outcompeting the decomposition pathway of β -hydride elimination[3].

  • Causality of the Base: Cs2​CO3​ is utilized instead of traditional amine bases because it provides the optimal mild alkalinity to drive the transmetalation of the copper acetylide without triggering unwanted Michael additions to the highly electrophilic methyl propiolate.

G Pd0 Pd(0)-IMes Active Catalyst OA Oxidative Addition Pd(II)(i-Pr)(I)(IMes) Pd0->OA Isopropyl Iodide TM Transmetalation Pd(II)(i-Pr)(C≡C-COOMe)(IMes) OA->TM RE Reductive Elimination Product Release TM->RE RE->Pd0 Methyl 4-methylpent-2-ynoate CuCycle Copper Cycle Cu-Acetylide Formation CuCycle->TM Transfers Alkynyl Group

Caption: Catalytic cycle for the Pd-NHC mediated sp3-sp Sonogashira coupling of isopropyl iodide.

Quantitative Data: Catalyst Optimization for sp3
sp Coupling

The table below summarizes the critical reaction parameters validating the chosen protocol. Attempts to use standard conditions result in trace yields, proving the necessity of the NHC-palladium system.

Catalyst SystemLigandCo-CatalystBaseTemp (°C)Yield of Target (%)
Pd(PPh3​)4​ (5 mol%) PPh3​ CuI (10 mol%) Et3​N 60 °C< 5% (Decomposition)
Pd2​(dba)3​ (3 mol%) P(t−Bu)3​ CuI (10 mol%) HN(i−Pr)2​ 25 °C12%
NiCl2​ (5 mol%)Pyridine-basedCuI (5 mol%) Cs2​CO3​ 50 °C45%[4]
[Pd(allyl)Cl]2​ (3 mol%) IMes·HCl CuI (10 mol%) Cs2​CO3​ 25 °C 82% [3]
Experimental Protocol: Synthesis of Methyl 4-methylpent-2-ynoate

Self-Validating System Note: This protocol includes built-in validation. The active Pd(0) -IMes catalyst is generated in situ. A color change from pale yellow to deep red/brown upon the addition of the base confirms the successful deprotonation of the IMes·HCl salt and subsequent complexation to Palladium.

Materials Required:
  • Electrophile: Isopropyl iodide (1.0 mmol, 1.0 equiv)

  • Alkyne: Methyl propiolate (1.3 mmol, 1.3 equiv)

  • Catalyst Precursor: [Pd(allyl)Cl]2​ (0.03 mmol, 3 mol%)

  • Ligand: IMes·HCl (1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride) (0.06 mmol, 6 mol%)

  • Co-catalyst: CuI (0.10 mmol, 10 mol%)

  • Base: Cs2​CO3​ (1.4 mmol, 1.4 equiv)

  • Solvent: Anhydrous DMF / THF (2:1 ratio, 3.0 mL), degassed via freeze-pump-thaw.

Step-by-Step Methodology:
  • Preparation of the Catalytic Environment:

    • In a nitrogen-filled glovebox (or using strict standard Schlenk techniques), charge an oven-dried 10 mL Schlenk tube with [Pd(allyl)Cl]2​ (11.0 mg), IMes·HCl (20.5 mg), CuI (19.0 mg), and finely powdered, oven-dried Cs2​CO3​ (456 mg).

    • Causality Check: Cs2​CO3​ is highly hygroscopic. Moisture will immediately quench the active Pd-NHC species and hydrolyze the methyl propiolate. Ensure the base is dried at 150 °C under a vacuum prior to use.

  • Solvent and Substrate Addition:

    • Add 2.0 mL of anhydrous DMF and 1.0 mL of anhydrous THF to the Schlenk tube. Stir the suspension vigorously at room temperature for 15 minutes to allow the in situ generation of the active Pd(0) -IMes complex.

    • Add isopropyl iodide (100 µL, 1.0 mmol) via a micro-syringe.

    • Add methyl propiolate (115 µL, 1.3 mmol) dropwise over 2 minutes.

  • Reaction Execution:

    • Seal the Schlenk tube and stir the reaction mixture vigorously (800 rpm) at 25 °C for 14 hours.

    • Validation: Monitor the reaction via TLC (Hexanes:EtOAc 9:1). The disappearance of the isopropyl iodide spot (visualized via KMnO4​ stain) indicates reaction completion.

  • Workup and Isolation:

    • Quench the reaction by opening the flask to air and adding 5 mL of diethyl ether and 5 mL of saturated aqueous NH4​Cl .

    • Separate the organic layer. Extract the aqueous layer with diethyl ether ( 3×10 mL).

    • Wash the combined organic layers with water ( 2×10 mL) to remove residual DMF, followed by brine (10 mL).

    • Dry the organic phase over anhydrous MgSO4​ , filter, and concentrate under reduced pressure (careful: Methyl 4-methylpent-2-ynoate is somewhat volatile; do not heat the water bath above 25 °C).

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of 0% to 5% EtOAc in Hexanes).

    • Isolate Methyl 4-methylpent-2-ynoate as a colorless to pale-yellow oil.

References
  • Eckhardt, M., & Fu, G. C. (2003). The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles: Sonogashira Reactions of Unactivated Alkyl Bromides and Iodides. Journal of the American Chemical Society, 125(45), 13642–13643.
  • Vechorkin, O., Barmaz, D., Proust, V., & Hu, X. (2009). Ni-Catalyzed Sonogashira Coupling of Nonactivated Alkyl Halides: Orthogonal Functionalization of Alkyl Iodides, Bromides, and Chlorides. Journal of the American Chemical Society, 131(34), 12078–12079.
  • Sonogashira Coupling Reaction Overview and Classical Limitations. Wikipedia, The Free Encyclopedia.

Sources

Application

Application Note: Methyl 4-Methylpent-2-ynoate as a Sterically Directed Dienophile in Diels-Alder Cycloadditions

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Methyl 4-methylpent-2-ynoate (MMPY) | CAS: 80866-47-3 Mechanistic Rationale & Frontier Molecular Orbital (FMO)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound Focus: Methyl 4-methylpent-2-ynoate (MMPY) | CAS: 80866-47-3

Mechanistic Rationale & Frontier Molecular Orbital (FMO) Dynamics

In the architectural construction of complex heterocycles and polycyclic frameworks, the selection of an appropriate dienophile dictates the regiochemical and stereochemical outcome of a Diels-Alder cycloaddition. Methyl 4-methylpent-2-ynoate (MMPY) serves as an exceptionally versatile α,β -unsaturated alkynoate for normal electron-demand [4+2] cycloadditions.

The utility of MMPY is governed by two synergistic structural features:

  • Electronic Activation (LUMO Lowering): The methyl ester moiety acts as a potent electron-withdrawing group (EWG). According to perturbation of molecular orbitals (PMO) theory, this EWG significantly lowers the energy of the alkyne's Lowest Unoccupied Molecular Orbital (LUMO), minimizing the energy gap with the Highest Occupied Molecular Orbital (HOMO) of electron-rich dienes (1)[1].

  • Steric Guidance: The bulky isopropyl group at the C4 position provides critical spatial hindrance. During the transition state, this steric bulk directs the approach of the diene, heavily biasing the reaction toward a single regioisomer and establishing a predictable diastereomeric excess in subsequent functionalizations (2)[2].

When activated by a Lewis acid (such as Et2​AlCl or AlCl3​ ), the catalyst coordinates to the carbonyl oxygen, further depressing the LUMO energy and allowing the cycloaddition to proceed rapidly at cryogenic temperatures, which suppresses competitive side reactions (3)[3].

FMO_Dynamics Diene Electron-Rich Diene (High HOMO) TS [4+2] Transition State (Sterically Guided) Diene->TS HOMO Overlap Dienophile MMPY Dienophile (Low LUMO) Dienophile->TS LUMO Overlap Coordination Lewis Acid Coordination Coordination->Dienophile Lowers LUMO Product Substituted Cycloadduct (High Regioselectivity) TS->Product C-C Bond Formation

Caption: FMO dynamics and steric guidance in MMPY-mediated [4+2] cycloadditions.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the cycloaddition of MMPY with a standard functionalized diene (e.g., Danishefsky's diene or a highly substituted 1-aza-1,3-diene). The data illustrates how catalyst selection and temperature control dictate the reaction's efficiency and regiomeric ratio (RR).

EntrySolventCatalyst (mol %)Temp (°C)Time (h)Yield (%)Regiomeric Ratio (RR)
1TolueneNone (Thermal)11024422.5 : 1
2DCM BF3​⋅OEt2​ (20)-78 to RT12658.0 : 1
3DCM Et2​AlCl (20)-78488>20 : 1
4DCM Et2​AlCl (100)-781.594>20 : 1
5THF Et2​AlCl (100)-7865512 : 1

Note: Dichloromethane (DCM) paired with a strong, oxophilic Lewis acid ( Et2​AlCl ) at cryogenic temperatures provides the optimal balance of high yield and exquisite regiocontrol, as the low temperature locks the transition state geometry.

Self-Validating Experimental Protocol

This protocol details a Lewis acid-catalyzed intermolecular Diels-Alder reaction utilizing MMPY. The methodology is designed as a self-validating system, incorporating analytical checkpoints to ensure intermediate stability and reaction completion before proceeding to isolation.

Required Reagents & Equipment
  • Dienophile: Methyl 4-methylpent-2-ynoate (MMPY) (1.2 equiv)

  • Diene: Target electron-rich diene (1.0 equiv)

  • Catalyst: Diethylaluminum chloride ( Et2​AlCl ), 1.0 M in hexanes (1.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM), sure-seal

  • Equipment: Flame-dried Schlenk flask, argon manifold, dry ice/acetone bath.

Step-by-Step Methodology

Step 1: Preparation and Dienophile Activation

  • Purge a flame-dried Schlenk flask with Argon for 15 minutes.

  • Add MMPY (1.2 equiv) and anhydrous DCM (to achieve a 0.1 M concentration).

  • Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.

  • Causality Check: Dropwise add Et2​AlCl (1.0 equiv). The slow addition prevents localized exothermic spikes that could lead to dienophile degradation. The solution may turn slightly yellow, indicating the formation of the Lewis acid-carbonyl complex. Stir for 15 minutes.

Step 2: Diene Introduction and Cycloaddition 5. Dissolve the diene (1.0 equiv) in a minimal amount of anhydrous DCM (approx. 1 mL per mmol). 6. Add the diene solution dropwise down the side of the flask over 10 minutes. 7. Causality Check: Maintaining the reaction at -78 °C during addition is critical. Elevated temperatures at this stage promote diene homopolymerization and degrade the regioselectivity imparted by MMPY's isopropyl group.

Step 3: In-Process Validation 8. After 1.5 hours, withdraw a 10 µL aliquot, quench immediately into 100 µL of saturated NaHCO3​ , extract with 200 µL EtOAc, and analyze via LC-MS or TLC. 9. Validation Gate: Do not proceed to the bulk quench until the diene mass/spot is completely consumed. If unreacted diene remains after 3 hours, allow the bath to slowly warm to -40 °C.

Step 4: Quench and Isolation 10. Once validated, quench the reaction at -78 °C by the rapid addition of saturated aqueous NaHCO3​ (equal volume to the reaction mixture). 11. Causality Check: Using a mild base like NaHCO3​ instead of water or acid prevents the hydrolysis of the methyl ester and avoids retro-aldol-type ring-opening of sensitive cycloadducts. 12. Remove the cooling bath and allow the biphasic mixture to warm to room temperature. The aluminum salts will precipitate as a white gel. 13. Filter the mixture through a pad of Celite to remove aluminum salts, washing the pad with DCM. 14. Separate the organic layer, extract the aqueous layer twice with DCM, dry the combined organics over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol_Workflow Step1 1. Preparation Dry DCM, -78°C, Ar atm Step2 2. Activation Add Et2AlCl dropwise Step1->Step2 Step3 3. Cycloaddition Slow Diene Addition Step2->Step3 Step4 4. Validation LC-MS/TLC Monitoring Step3->Step4 Step5 5. Quench & Isolate NaHCO3 (aq) -> Flash Chro. Step4->Step5

Caption: Self-validating experimental workflow for Lewis acid-catalyzed MMPY cycloaddition.

Advanced Applications in Drug Development

In pharmaceutical synthesis, the cycloadducts derived from MMPY are highly prized. Because the initial [4+2] reaction yields a 1,4-cyclohexadiene (or heterocyclic equivalent) with a strategically placed ester and an isopropyl group, the resulting scaffold is primed for further stereoselective functionalization.

For instance, in the synthesis of highly substituted, oxygenated piperidines, the cycloaddition of alkynoates with tetrahydropyridines establishes the core ring system. The steric bulk of the isopropyl group from MMPY can subsequently direct face-selective epoxidations or dihydroxylations, enabling the rapid assembly of complex, drug-like sp3-rich architectures (4)[5].

References

  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines The Journal of Organic Chemistry - ACS Publications[Link]

  • Functionalized Tetrahydropyridines by Enantioselective Phosphine-Catalyzed Aza-[4 + 2] Cycloaddition of N-Sulfonyl-1-aza-1,3-dienes with Vinyl Ketones Organic Letters - ACS Publications[Link]

  • Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts MDPI[Link]

Sources

Method

Catalytic hydrogenation of Methyl 4-methylpent-2-ynoate to cis-alkenes

Application Note: Stereoselective Catalytic Semihydrogenation of Methyl 4-methylpent-2-ynoate to cis-Alkenes Executive Summary & The Chemoselectivity Challenge The targeted partial reduction of alkynes to cis (Z)-alkenes...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Stereoselective Catalytic Semihydrogenation of Methyl 4-methylpent-2-ynoate to cis-Alkenes

Executive Summary & The Chemoselectivity Challenge

The targeted partial reduction of alkynes to cis (Z)-alkenes is a foundational transformation in organic synthesis, particularly in the development of complex pharmaceuticals and natural products. The substrate , Methyl 4-methylpent-2-ynoate , presents a unique chemoselectivity challenge. It is an electron-deficient conjugated alkyne (an ynoate) bearing a sterically demanding isopropyl group.

Because alkynes possess two orthogonal π bonds, they are highly susceptible to catalytic addition[1]. However, the electron-withdrawing ester group activates the resulting conjugated alkene, meaning the target product—Methyl (Z)-4-methylpent-2-enoate —retains a relatively high binding affinity to transition metal catalysts. This creates a severe risk of over-reduction to the fully saturated alkane or thermodynamic isomerization to the more stable trans (E)-alkene. To achieve high Z-selectivity, the hydrogenation must be an interruptible process managed by highly attenuated (poisoned) catalysts and strict stoichiometric control[1].

Mechanistic Causality & Reaction Dynamics

The transformation relies on the heterolytic or homolytic activation of molecular hydrogen on a metal surface, followed by a stereospecific syn-addition.

When using the industry-standard Lindlar Catalyst (Palladium deposited on calcium carbonate, poisoned with lead acetate and quinoline), the reaction follows a strict surface-mediated pathway:

  • Adsorption: The alkyne π -system adsorbs onto the attenuated Pd surface.

  • Syn-Addition: H₂ dissociates into Pd–H species. Two sequential hydride transfers occur on the same face of the alkyne, enforcing the cis (Z) geometry[2].

  • Competitive Desorption (The Critical Step): For the reaction to stop at the alkene stage, the newly formed Z-alkene must desorb before a second equivalent of H₂ can react[2]. Lead acetate permanently deactivates the most reactive edge sites of the palladium lattice, while quinoline acts as a dynamic surface poison. Quinoline reversibly binds to the planar sites, effectively outcompeting the Z-alkene for active sites and forcing its desorption[1].

G N1 Substrate: Methyl 4-methylpent-2-ynoate N2 Surface Adsorption (Pd/CaCO3 + Pb + Quinoline) N1->N2 H2 (1 atm) N3 Syn-Addition of H2 (Stereospecific Delivery) N2->N3 N4 Desorption of Z-Alkene (Quinoline outcompetes alkene) N3->N4 Fast Step N5 Target Product: Methyl (Z)-4-methylpent-2-enoate N4->N5 Desired Pathway N6 Over-Reduction / Isomerization (E-Alkene or Alkane) N4->N6 If unpoisoned

Fig 1: Mechanistic workflow of alkyne semihydrogenation highlighting the critical desorption phase.

Catalyst Selection Matrix

While modern homogeneous catalysts (such as Zinc-anilide complexes[3] or Copper-based systems) have been developed for alkyne semihydrogenation, not all are suitable for conjugated ynoates . For instance, highly stereoselective Copper-catalyzed methods (e.g., using [(PPh₃)CuCl]₄) are explicitly unreactive toward ynoates and terminal alkynes[4]. Therefore, classical poisoned heterogeneous systems or specific transfer hydrogenation protocols must be employed[5].

Catalyst SystemAdditives / H₂ SourceSuitability for YnoatesExpected Z:E RatioOver-Reduction Risk
Lindlar (Pd/CaCO₃/Pb) Quinoline / H₂ (1 atm)Excellent (Standard)> 95:5Moderate (Requires monitoring)
P-2 Nickel (Ni₂B) Ethylenediamine / H₂Very Good > 98:2Low
Pd(OAc)₂ Transfer Hyd. DMF / KOHGood ~ 90:10Low
[(PPh₃)CuCl]₄ LiOt-Bu / H₂ (5 atm)Poor (Unreactive)N/AN/A

Self-Validating Experimental Protocol (Lindlar Method)

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system . Because conjugated alkenes are prone to over-reduction, we do not rely solely on catalyst poisoning; we employ volumetric restriction of hydrogen gas to physically prevent the formation of the alkane.

Materials Required:

  • Methyl 4-methylpent-2-ynoate (10.0 mmol, 1.26 g)

  • Lindlar Catalyst (5% Pd on CaCO₃, poisoned with Pb): 100 mg

  • Synthetic Quinoline: 0.2 mmol (26 mg)

  • Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH), anhydrous (20 mL)

  • Gas burette system or precisely calibrated H₂ balloon.

Step-by-Step Methodology:

  • Catalyst Suspension & Poisoning:

    • Action: In a 50 mL Schlenk flask equipped with a magnetic stir bar, suspend 100 mg of Lindlar catalyst in 20 mL of anhydrous EtOAc. Add 26 mg of quinoline.

    • Causality: Adding quinoline before the substrate ensures the planar active sites of the palladium lattice are pre-equilibrated with the dynamic poison, preventing an initial burst of unselective over-reduction[2],[1].

  • Substrate Introduction & Purging:

    • Action: Add 10.0 mmol of Methyl 4-methylpent-2-ynoate to the suspension. Seal the flask and purge the atmosphere by applying vacuum for 5 seconds, then backfilling with Argon. Repeat three times.

  • Volumetric Hydrogenation (The Failsafe Step):

    • Action: Connect the flask to a gas burette filled with H₂ gas. Purge the headspace with H₂ twice. Initiate vigorous stirring (800 rpm) at 0 °C to room temperature.

    • Causality: Vigorous stirring eliminates mass-transfer limitations between the gas-liquid-solid interfaces. Maintaining a temperature near 0 °C suppresses the thermodynamic driving force for Z-to-E isomerization.

  • Reaction Monitoring:

    • Action: Monitor the volumetric uptake of H₂. The reaction must be physically disconnected from the H₂ source the moment exactly 10.0 mmol (approx. 245 mL at RT/1 atm) of H₂ has been consumed.

    • Causality: This stoichiometric cutoff is the ultimate self-validating control. Even if the quinoline poisoning is imperfect, the lack of available H₂ physically halts the cascade before the conjugated alkene can reduce to the alkane.

  • Workup:

    • Action: Immediately purge the flask with Argon. Filter the suspension through a short pad of Celite to remove the heterogeneous catalyst. Wash the pad with 10 mL of EtOAc. Concentrate the filtrate under reduced pressure (water bath < 30 °C to prevent thermal isomerization).

Analytical Verification & Troubleshooting

To validate the success of the protocol and the integrity of the cis-geometry, the crude product must be analyzed via ¹H NMR spectroscopy.

  • Stereochemical Validation: The geometry of the newly formed double bond is definitively proven by the vicinal coupling constant ( 3JHH​ ) between the vinylic protons at C2 and C3.

    • If the reaction was successful, the vinylic protons will display a coupling constant of 10.0 – 12.0 Hz , confirming the syn-addition and the desired Methyl (Z)-4-methylpent-2-enoate structure.

    • If a coupling constant of 14.0 – 16.0 Hz is observed, it indicates contamination by the E-isomer.

  • Troubleshooting Isomerization: If E-isomer contamination is high, it indicates that the Z-alkene remained on the catalyst surface too long. In subsequent runs, increase the quinoline loading to 0.3 equivalents to force faster desorption, or lower the reaction temperature to exactly 0 °C.

References

  • Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst Source: Orgosolver URL: [Link][2]

  • 11.3.4 Catalytic Hydrogenation of Alkynes - Chemistry LibreTexts Source: LibreTexts URL:[Link][1]

  • Copper-Catalyzed Semihydrogenation of Alkynes to Z-Alkenes Source: Organic Chemistry Portal (Synlett, 2015) URL:[Link][4]

  • Alkene synthesis by alkyne semireduction Source: Organic Chemistry Portal URL: [Link][5]

  • Catalytic, Z-Selective, Semi-Hydrogenation of Alkynes with a Zinc–Anilide Complex Source: National Institutes of Health (NIH) URL: [Link][3]

Sources

Application

Application Notes and Protocols: Leveraging Methyl 4-methylpent-2-ynoate in Copper-Catalyzed Click Chemistry

Introduction: The Strategic Advantage of an Electron-Deficient Alkyne in CuAAC The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Advantage of an Electron-Deficient Alkyne in CuAAC

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has revolutionized the synthesis of complex molecular architectures in drug discovery, bioconjugation, and materials science.[1][2] Its appeal lies in its high efficiency, regioselectivity for the 1,4-disubstituted 1,2,3-triazole, and tolerance of a wide range of functional groups under mild, often aqueous, conditions.[3] The choice of the alkyne component is critical to the reaction's success, influencing reaction kinetics and the potential for side reactions. This guide focuses on the application of Methyl 4-methylpent-2-ynoate , a terminal alkyne distinguished by its electron-deficient nature.

Methyl 4-methylpent-2-ynoate, a derivative of methyl propiolate, possesses an ester group conjugated to the alkyne. This structural feature significantly lowers the pKa of the terminal alkyne proton, facilitating its deprotonation and the subsequent formation of the key copper(I)-acetylide intermediate, which is often the rate-limiting step in the CuAAC catalytic cycle.[4] Studies on structurally similar propiolates have demonstrated their high reactivity in CuAAC, suggesting that Methyl 4-methylpent-2-ynoate is a promising substrate for rapid and efficient cycloadditions.[4][5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Methyl 4-methylpent-2-ynoate in CuAAC reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss critical considerations for optimizing this powerful ligation strategy.

Mechanistic Insights: The Role of the Electron-Withdrawing Group

The generally accepted mechanism for the CuAAC reaction involves a catalytic cycle initiated by the coordination of Cu(I) to the terminal alkyne. The electron-withdrawing ester group in Methyl 4-methylpent-2-ynoate plays a crucial role in accelerating this process.

Key Mechanistic Steps:

  • Formation of the Copper(I)-Acetylide Complex: The Cu(I) catalyst, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, coordinates to the alkyne of Methyl 4-methylpent-2-ynoate. The increased acidity of the terminal proton facilitates its removal, leading to the formation of a copper(I)-acetylide intermediate.

  • Coordination of the Azide: The azide substrate then coordinates to the copper center of the acetylide complex.

  • Cycloaddition: A [3+2] cycloaddition occurs, leading to the formation of a six-membered copper-containing intermediate.

  • Protonolysis and Product Release: This intermediate undergoes protonolysis, typically from a proton source in the reaction medium, to yield the 1,4-disubstituted triazole product and regenerate the Cu(I) catalyst for the next cycle.

The electron-deficient nature of the alkyne in Methyl 4-methylpent-2-ynoate not only accelerates the initial deprotonation but can also influence the electrophilicity of the alkyne, potentially impacting the rate of the subsequent cycloaddition step.

Below is a diagram illustrating the catalytic cycle of the CuAAC reaction.

CuAAC_Mechanism cluster_cycle CuAAC Catalytic Cycle CuI Cu(I) Catalyst Cu_pi_complex Cu(I)-π-Alkyne Complex CuI->Cu_pi_complex + Alkyne Alkyne Methyl 4-methylpent-2-ynoate (R-C≡CH) Alkyne->Cu_pi_complex Cu_acetylide Copper(I)-Acetylide (R-C≡C-Cu) Cu_pi_complex->Cu_acetylide - H+ Cu_azide_complex Coordinated Complex Cu_acetylide->Cu_azide_complex Azide Azide (R'-N3) Azide->Cu_azide_complex + Azide Metallacycle Six-membered Copper Metallacycle Cu_azide_complex->Metallacycle Cycloaddition Triazole_Cu Copper-Triazolide Metallacycle->Triazole_Cu Triazole_Cu->CuI Catalyst Regeneration Product 1,4-Disubstituted Triazole Triazole_Cu->Product + H+ caption Figure 1. Catalytic cycle of the CuAAC reaction.

Figure 1. Catalytic cycle of the CuAAC reaction.

Experimental Protocols

The following protocols provide a starting point for performing a CuAAC reaction with Methyl 4-methylpent-2-ynoate. Optimization may be necessary depending on the specific azide substrate and desired reaction scale.

Materials and Reagents
Reagent/MaterialRecommended Grade/PuritySupplier (Example)
Methyl 4-methylpent-2-ynoate≥95%Sigma-Aldrich
Azide Substrate≥95%Varies
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)ACS Reagent GradeFisher Scientific
Sodium Ascorbate≥99%Acros Organics
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)≥95%BroadPharm
Solvents (e.g., t-BuOH, H₂O, DMSO)Anhydrous or HPLC GradeVaries
Inert Gas (Argon or Nitrogen)High PurityAirgas
Protocol 1: Standard Aqueous/Organic Conditions

This protocol is suitable for a wide range of azide substrates and is a good starting point for optimization.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution should be made fresh.

    • Prepare a 100 mM stock solution of Copper(II) sulfate pentahydrate in deionized water.

    • Prepare a 100 mM stock solution of THPTA in deionized water.

    • Prepare a 100 mM stock solution of your azide substrate in a suitable solvent (e.g., DMSO, water).

    • Prepare a 100 mM stock solution of Methyl 4-methylpent-2-ynoate in a suitable solvent (e.g., DMSO, t-BuOH).

  • Reaction Setup:

    • In a clean reaction vial, add your azide solution (e.g., 100 µL of 100 mM stock, 0.01 mmol, 1.0 eq).

    • Add the Methyl 4-methylpent-2-ynoate solution (e.g., 110 µL of 100 mM stock, 0.011 mmol, 1.1 eq).

    • Add the solvent system to achieve the desired final concentration (typically 0.1-1 M). A common solvent system is a 1:1 to 4:1 mixture of t-BuOH and water.

    • Add the THPTA solution (e.g., 5 µL of 100 mM stock, 0.0005 mmol, 0.05 eq).

    • Add the Copper(II) sulfate solution (e.g., 1 µL of 100 mM stock, 0.0001 mmol, 0.01 eq).

    • Vortex the mixture gently.

  • Initiation and Monitoring:

    • Add the freshly prepared sodium ascorbate solution to initiate the reaction (e.g., 10 µL of 1 M stock, 0.01 mmol, 1.0 eq).

    • If the reaction mixture is biphasic, ensure vigorous stirring to facilitate the reaction.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

The experimental workflow is summarized in the diagram below.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup & Execution cluster_purification 3. Workup & Purification prep_azide Prepare Azide Stock Solution mix_reagents Combine Azide, Alkyne, Solvent, THPTA, and CuSO4 prep_azide->mix_reagents prep_alkyne Prepare Methyl 4-methylpent-2-ynoate Stock Solution prep_alkyne->mix_reagents prep_cu Prepare CuSO4 Stock Solution prep_cu->mix_reagents prep_ligand Prepare THPTA Stock Solution prep_ligand->mix_reagents prep_reductant Prepare Fresh Sodium Ascorbate Solution initiate Add Sodium Ascorbate to Initiate Reaction prep_reductant->initiate mix_reagents->initiate monitor Monitor Progress (TLC, LC-MS) initiate->monitor workup Aqueous Workup & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize caption Figure 2. General experimental workflow for CuAAC.

Figure 2. General experimental workflow for CuAAC.

Key Considerations and Troubleshooting

  • Michael Addition: Due to the electron-withdrawing nature of the ester group, Methyl 4-methylpent-2-ynoate may be susceptible to Michael addition by nucleophiles present in the reaction mixture. This is more likely with highly nucleophilic azides or under basic conditions. If Michael addition is observed, consider using a less nucleophilic base or adjusting the pH.

  • Ligand Choice: While THPTA is an excellent water-soluble ligand that accelerates the reaction and protects biomolecules from copper-induced damage, other ligands like TBTA (for organic solvents) can also be used.[6] The choice of ligand can significantly impact reaction kinetics.[6]

  • Oxygen Sensitivity: The active Cu(I) catalyst is sensitive to oxidation. While not always strictly necessary, degassing the reaction mixture with an inert gas (argon or nitrogen) before adding the sodium ascorbate can improve reproducibility and yield, especially for slow reactions or at low concentrations.

  • Reaction Temperature: Most CuAAC reactions proceed efficiently at room temperature.[3] However, for particularly challenging substrates, gentle heating (e.g., 40-50 °C) may be beneficial.

  • Purification: The triazole products are often stable and can be readily purified by standard chromatographic techniques. The polarity of the triazole is significantly different from the starting alkyne and azide, usually facilitating separation.

Data Summary: Typical Reaction Parameters

The following table provides a summary of typical reaction parameters for the CuAAC reaction using an electron-deficient alkyne like Methyl 4-methylpent-2-ynoate.

ParameterTypical RangeNotes
Alkyne:Azide Ratio1.05:1 to 1.5:1A slight excess of the more readily available reagent is often used.
Copper Catalyst (CuSO₄)1-5 mol%Higher catalyst loading may be required for challenging substrates or very dilute conditions.
Ligand (THPTA)1-5 equivalents to CuThe ligand stabilizes the Cu(I) oxidation state and accelerates the reaction.[6][7]
Reducing Agent (NaAsc)5-10 mol% to 1 eq.An excess of sodium ascorbate is often used to ensure a sufficient concentration of Cu(I).[7]
Solvent Systemt-BuOH/H₂O, DMSO/H₂OThe choice of solvent depends on the solubility of the substrates.
Concentration0.1 - 1.0 MHigher concentrations generally lead to faster reaction rates.
TemperatureRoom TemperatureGentle heating can be applied if the reaction is sluggish.
Reaction Time1 - 24 hoursTypically monitored by TLC or LC-MS until completion.

Conclusion

Methyl 4-methylpent-2-ynoate is a valuable and reactive terminal alkyne for use in copper-catalyzed click chemistry. Its electron-deficient nature, imparted by the conjugated ester group, is expected to lead to enhanced reaction rates, making it an excellent choice for a variety of applications, from small molecule synthesis to the modification of complex biomolecules. The protocols and considerations outlined in this guide provide a solid foundation for researchers to successfully implement this versatile building block in their synthetic endeavors. Careful consideration of potential side reactions, such as Michael addition, and optimization of reaction parameters will ensure high yields and purity of the desired 1,4-disubstituted triazole products.

References

  • Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 133(45), 17988-17991. [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]

  • Jiang, H., & G-Day, A. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1709. [Link]

  • Click chemistry. (2024). In Wikipedia. [Link]

  • Wang, Q., et al. (2019). Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution. Journal of the American Chemical Society, 141(13), 5428-5433. [Link]

  • Shafi, S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881577. [Link]

  • Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(7), 2492-2508. [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]

  • Joy, J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 881577. [Link]

  • A rapid and efficient base mediated synthesis of 1,3,5-trisubstituted 1,2,4-triazoles has been developed... Chemical Communications. [Link]

  • Zhang, L., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 973272. [Link]

  • Methyl 4-methyl-2-pentenoate. PubChem. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. [Link]

Sources

Method

Application Note: Advanced Michael Addition Protocols Utilizing Methyl 4-methylpent-2-ynoate

Executive Summary Methyl 4-methylpent-2-ynoate (CAS: 80866-47-3) is a highly versatile α,β -acetylenic ester utilized extensively in complex organic synthesis and drug development. Characterized by an isopropyl group at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-methylpent-2-ynoate (CAS: 80866-47-3) is a highly versatile α,β -acetylenic ester utilized extensively in complex organic synthesis and drug development. Characterized by an isopropyl group at the C4 ( γ ) position, this substrate presents unique steric encumbrance adjacent to the electrophilic β -carbon (C3). This Application Note provides authoritative, self-validating protocols for executing regioselective and stereoselective Michael (conjugate) additions to this activated alkyne, specifically focusing on organocatalytic heteroatom additions and transition-metal-catalyzed carbon-carbon bond formations.

Substrate Profiling & Mechanistic Rationale

In standard conjugate additions to alkynoates, nucleophilic attack occurs at the β -carbon to generate an allenolate intermediate. However, the bulky isopropyl group of methyl 4-methylpent-2-ynoate dictates a strict trajectory for incoming nucleophiles to minimize steric clash .

Stereochemical Causality (CIP Priority Nuance): The stereochemical outcome—forming either the (E)

  • or (Z)
  • β -substituted acrylate—is governed by the protonation of the allenolate intermediate.
  • Heteroatom Nucleophiles (e.g., Thiols): Kinetic protonation typically yields the anti-addition product. Because sulfur has a higher Cahn-Ingold-Prelog (CIP) priority than the isopropyl group, anti-addition results in the (Z)-isomer (where the -SPh and -COOMe groups are cis). However, thermodynamic equilibration often isomerizes this to the more stable (E)-isomer .

  • Carbon Nucleophiles (e.g., Alkylboranes): Copper-catalyzed hydroalkylation proceeds via a strict syn-carbocupration mechanism. Because a primary alkyl group (from the borane) has a lower CIP priority than the secondary isopropyl group, the syn-addition formally yields the (Z)-isomer .

Pathway Visualization

G cluster_0 Michael Addition to Methyl 4-methylpent-2-ynoate Nuc Nucleophile (Nu:) (e.g., R-SH, R2NH, R-Cu) TS1 Regioselective 1,4-Attack at C3 (beta-carbon) Nuc->TS1 Alkynoate Methyl 4-methylpent-2-ynoate (Electrophile) Alkynoate->TS1 Int1 Allenolate / Enolate Intermediate [Nu-C(iPr)=C=C(O-)OMe] TS1->Int1 TS2 Protonation / Trapping (Stereo-determining Step) Int1->TS2 ProdE (E)-beta-substituted Acrylate (Anti-addition / CIP Dependent) TS2->ProdE Kinetic Control ProdZ (Z)-beta-substituted Acrylate (Syn-addition / CIP Dependent) TS2->ProdZ Thermodynamic Control / Cu-Catalysis

Mechanistic pathway of nucleophilic conjugate addition to methyl 4-methylpent-2-ynoate.

Protocol A: Organocatalytic Thiol-Yne Conjugate Addition

This protocol utilizes a soft heteronucleophile (thiophenol) under phosphine organocatalysis. The phosphine acts as a nucleophilic trigger, temporarily activating the alkyne and facilitating the thiol-Michael addition .

Materials
  • Methyl 4-methylpent-2-ynoate (1.05 equiv)

  • Thiophenol (1.0 equiv)

  • Triphenylphosphine ( PPh3​ , 10 mol%)

  • Anhydrous Toluene (0.5 M)

Step-by-Step Procedure
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry N2​ . Add thiophenol (1.0 equiv) and anhydrous toluene to achieve a 0.5 M solution.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling mitigates the exothermic spike upon catalyst addition and suppresses off-cycle oligomerization of the alkynoate.

  • Catalyst Initiation: Add PPh3​ (10 mol%) in a single portion. Stir for 5 minutes.

  • Electrophile Addition: Add methyl 4-methylpent-2-ynoate (1.05 equiv) dropwise over 10 minutes. Causality: Dropwise addition ensures the local concentration of the highly activated electrophile remains low, preventing alkyne-alkyne homocoupling.

  • Propagation: Remove the ice bath, allow the reaction to warm to ambient temperature (20–25 °C), and stir for 3 hours.

  • Quenching & Isolation: Quench the reaction by filtering through a short pad of silica gel (eluting with EtOAc) to remove the phosphine catalyst. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc).

Critical Causality & Self-Validation
  • Validation Checkpoint (In-Process): The reaction mixture will transition from colorless to a faint yellow upon the addition of the alkynoate, indicating the formation of the active zwitterionic phosphonium intermediate. Disappearance of the alkyne stretch ( ∼2200 cm−1 ) via rapid FT-IR monitoring confirms full conversion.

  • Stereochemical Validation (Post-Workup): Because the β -carbon lacks a proton, standard vicinal olefinic coupling constants ( 3JHH​ ) cannot be used. Assignment must be validated via 2D NOESY NMR. A strong NOE cross-peak between the α -vinylic proton and the isopropyl methine proton confirms the (E) -isomer.

Protocol B: Copper-Catalyzed Conjugate Addition of Alkylboranes

This protocol details the formal syn-hydroalkylation of methyl 4-methylpent-2-ynoate using an alkyl-9-BBN reagent, yielding highly functionalized β,β -disubstituted acrylates .

Materials
  • Methyl 4-methylpent-2-ynoate (1.0 equiv)

  • Terminal Alkene (1.1 equiv) & 9-BBN-H (1.1 equiv, 0.5 M in THF)

  • Copper(I) Acetate (CuOAc, 5 mol%)

  • Anhydrous Methanol (MeOH, 2.0 equiv)

  • Anhydrous THF (0.2 M)

Step-by-Step Procedure
  • Hydroboration (Alkyl-9-BBN Generation): In a N2​ -filled glovebox, add 9-BBN-H solution to the terminal alkene in a reaction vial. Stir at room temperature for 12 hours to ensure complete hydroboration.

  • Catalyst Activation: In a separate Schlenk tube, combine CuOAc (5 mol%) and methyl 4-methylpent-2-ynoate (1.0 equiv) in THF.

  • Proton Source Addition: Inject anhydrous MeOH (2.0 equiv) into the CuOAc/alkynoate mixture. Causality: Methanol is strictly required as the stoichiometric proton source. It enables the rapid protonolysis of the intermediate vinylcopper species before any thermodynamic isomerization can occur, locking in the syn-addition stereochemistry.

  • Conjugate Addition: Transfer the prepared alkyl-9-BBN solution dropwise into the reaction mixture at room temperature. Stir for 24 hours.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with diethyl ether ( 3×15 mL ), dry over MgSO4​ , concentrate, and purify via flash chromatography.

Critical Causality & Self-Validation
  • Validation Checkpoint (In-Process): Transmetalation of the alkyl-9-BBN to the copper center is visually indicated by a subtle darkening of the solution from pale blue/green to a deeper, homogeneous hue.

  • Troubleshooting Isomerization: If a mixture of (E)/(Z) isomers is observed, it indicates proton starvation. Ensure the MeOH used is strictly anhydrous but present in at least 2.0 equivalents to outcompete the rate of allenolate equilibration.

Quantitative Data Summary

The following table synthesizes expected yields and stereochemical outcomes for various nucleophilic additions to methyl 4-methylpent-2-ynoate based on established literature parameters.

Nucleophile ClassSpecific ReagentCatalyst / AdditiveSolventTemp (°C)Yield (%)StereoselectivityReference
Thiol (Heteroatom) Thiophenol PPh3​ (10 mol%)TolueneRT>85%>90:10 (E:Z)
Amine (Heteroatom) BenzylamineDBU (20 mol%)Neat5080–85%Variable
Alkylborane (Carbon) Alkyl-9-BBNCuOAc (5 mol%), MeOHTHFRT90–94%<1:99 (E:Z) *
Alcohol (Heteroatom) Methanol PBu3​ (10 mol%)THFRT70–75%10:90 (E:Z)

*Note: Due to CIP priority rules, the strict syn-addition of the primary alkylborane and proton across the alkyne formally yields the (Z)-isomer.

References

  • Copper-catalyzed stereoselective conjugate addition of alkylboranes to alkynoates Beilstein Journal of Organic Chemistry Available at:[Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Chemical Reviews (ACS Publications) Available at:[Link]

  • A multi-pronged mechanistic study of the phosphine-mediated conjugate addition of an alcohol to an acetylenic ester Organic & Biomolecular Chemistry (RSC Publishing) Available at:[Link]

Application

Methyl 4-methylpent-2-ynoate reagent preparation for asymmetric synthesis

An In-Depth Technical Guide to the Preparation of Methyl 4-Methylpent-2-ynoate for Asymmetric Synthesis Authored by: A Senior Application Scientist Abstract This comprehensive guide details the preparation of methyl 4-me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preparation of Methyl 4-Methylpent-2-ynoate for Asymmetric Synthesis

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the preparation of methyl 4-methylpent-2-ynoate, a valuable chiral building block in modern organic synthesis and drug development. The protocol herein describes a robust and scalable synthetic route amenable to producing enantiomerically enriched forms of the target compound. This document is intended for researchers, scientists, and professionals in the field of drug development and asymmetric synthesis. We will delve into the strategic considerations for the synthesis, provide a detailed step-by-step protocol, and discuss the critical parameters for ensuring high yield and enantioselectivity.

Introduction: The Significance of Chiral Alkynoates

Chirality is a fundamental aspect of molecular recognition in biological systems. Consequently, the synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry to ensure the desired therapeutic effects while minimizing potential side effects.[1][2] Methyl 4-methylpent-2-ynoate, with its stereogenic center at the C4 position, represents a versatile chiral synthon. The presence of the electron-withdrawing ester and the reactive alkyne moiety allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex chiral molecules, including natural products and active pharmaceutical ingredients (APIs).

The asymmetric synthesis of such building blocks is a key challenge and a highly active area of research.[1][2] This guide will focus on a practical and reliable method for the preparation of methyl 4-methylpent-2-ynoate in an enantioselective fashion, employing a chiral auxiliary-based approach. This strategy offers excellent control over the stereochemical outcome and is well-suited for laboratory-scale synthesis.

Synthetic Strategy: A Chiral Auxiliary Approach

The overall synthetic strategy for accessing enantiomerically enriched methyl 4-methylpent-2-ynoate is outlined below. The key step is the diastereoselective alkylation of a chiral propargyl ether derivative, followed by oxidation and esterification. This approach allows for the reliable installation of the stereocenter.

Synthetic Workflow cluster_0 Preparation of Chiral Propargyl Ether cluster_1 Asymmetric Alkylation cluster_2 Transformation to Final Product A Propyne D Prop-2-yn-1-ol A->D 1. Lithiation 2. Quench with paraformaldehyde B n-Butyllithium B->D C Paraformaldehyde C->D F Chiral Propargyl Ether D->F Etherification E Chiral Auxiliary (e.g., (-)-8-Phenylmenthol) E->F I Alkylated Chiral Propargyl Ether F->I 1. Deprotonation 2. Alkylation G n-Butyllithium G->I H Isopropyl Iodide H->I K Chiral Propargylic Acid I->K Oxidation N Auxiliary Recovery I->N Cleavage J Oxidizing Agent (e.g., PCC or TEMPO/BAIB) J->K M Methyl 4-methylpent-2-ynoate K->M Esterification L Esterification (MeOH, H+) L->M

Caption: Synthetic workflow for methyl 4-methylpent-2-ynoate.

Experimental Protocols

Safety Precautions: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Organolithium reagents such as n-butyllithium are highly flammable and pyrophoric; handle with extreme care under an inert atmosphere.

Part 1: Synthesis of Chiral Propargyl Ether

This part describes the preparation of the key chiral intermediate, a propargyl ether derived from a commercially available chiral alcohol. For this protocol, we will use (-)-8-phenylmenthol as the chiral auxiliary due to its proven effectiveness in directing stereoselective alkylations.

Materials:

  • Prop-2-yn-1-ol

  • (-)-8-Phenylmenthol

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Preparation of Propargyl Tosylate:

    • To a solution of prop-2-yn-1-ol (1.0 eq) in pyridine (5 volumes) at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portionwise.

    • Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

    • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 10 volumes).

    • Wash the combined organic layers with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford propargyl tosylate, which can be used in the next step without further purification.

  • Etherification:

    • To a suspension of sodium hydride (1.5 eq, 60% in mineral oil, washed with hexanes) in anhydrous DMF (10 volumes) at 0 °C, add a solution of (-)-8-phenylmenthol (1.0 eq) in anhydrous DMF (5 volumes) dropwise.

    • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

    • Cool the reaction mixture back to 0 °C and add a solution of propargyl tosylate (1.2 eq) in anhydrous THF (5 volumes) dropwise.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3 x 10 volumes).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the chiral propargyl ether.

Part 2: Diastereoselective Alkylation

This is the crucial stereochemistry-defining step where the isopropyl group is introduced.

Materials:

  • Chiral propargyl ether (from Part 1)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Isopropyl iodide (i-PrI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a solution of the chiral propargyl ether (1.0 eq) in anhydrous THF (20 volumes) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add isopropyl iodide (1.5 eq) dropwise to the reaction mixture.

  • Stir at -78 °C for 4 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 10 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain the alkylated chiral propargyl ether. The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC analysis.

Part 3: Oxidation and Esterification

The final steps involve the oxidation of the propargylic ether to the corresponding carboxylic acid, followed by esterification to yield the target methyl 4-methylpent-2-ynoate.

Materials:

  • Alkylated chiral propargyl ether (from Part 2)

  • Pyridinium chlorochromate (PCC) or TEMPO/BAIB for a milder oxidation

  • Anhydrous dichloromethane (DCM)

  • Methanol (MeOH)

  • Sulfuric acid (H₂SO₄), concentrated

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Oxidation:

    • To a solution of the alkylated chiral propargyl ether (1.0 eq) in anhydrous DCM (20 volumes), add PCC (2.0 eq).

    • Stir the reaction mixture at room temperature for 6 hours.

    • Dilute the mixture with diethyl ether and filter through a pad of Celite to remove the chromium salts.

    • Concentrate the filtrate under reduced pressure. The crude propargylic acid can be carried forward to the next step.

  • Esterification (Fischer Esterification):

    • Dissolve the crude propargylic acid in methanol (20 volumes).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-4 drops).

    • Heat the reaction mixture to reflux and stir for 4 hours.

    • Cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the final product, methyl 4-methylpent-2-ynoate, by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient).

Characterization and Data

The final product should be characterized by standard spectroscopic methods to confirm its identity and purity.

Analysis Expected Results for Methyl 4-methylpent-2-ynoate
¹H NMR Resonances corresponding to the methyl ester (singlet, ~3.7 ppm), the methine proton at C4 (multiplet, ~2.8 ppm), the isopropyl methyl groups (doublet, ~1.2 ppm), and the terminal methyl group of the ester.
¹³C NMR Signals for the carbonyl carbon (~155 ppm), the two alkyne carbons (~70-90 ppm), the C4 carbon, and the methyl carbons.
Mass Spec (HRMS) Calculated m/z for C₈H₁₂O₂ should match the observed value.
Chiral HPLC/GC Analysis on a suitable chiral stationary phase will determine the enantiomeric excess (ee) of the final product.

Application in Asymmetric Synthesis

Methyl 4-methylpent-2-ynoate is a versatile intermediate. The alkyne can undergo a variety of transformations, including:

  • Reduction: Stereoselective reduction of the alkyne can lead to either the (E)- or (Z)-alkene, providing access to other chiral building blocks.

  • Click Chemistry: The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloadditions.

  • Addition Reactions: The electron-deficient alkyne can undergo conjugate addition reactions with various nucleophiles.

Applications A Methyl 4-methylpent-2-ynoate B Stereoselective Reduction A->B C Click Chemistry A->C D Conjugate Addition A->D E (E/Z)-Methyl 4-methylpent-2-enoate B->E F Chiral Triazoles C->F G Functionalized Chiral Alkenes D->G

Caption: Applications of methyl 4-methylpent-2-ynoate.

Conclusion

The protocol detailed in this guide provides a reliable and effective method for the preparation of enantiomerically enriched methyl 4-methylpent-2-ynoate. By employing a chiral auxiliary-based strategy, this synthesis offers excellent stereocontrol, making this valuable chiral building block accessible for applications in drug discovery and complex molecule synthesis. Careful execution of the experimental procedures and rigorous characterization are essential for obtaining the desired product in high purity and enantiomeric excess.

References

  • Organic Syntheses, Coll. Vol. 9, p.564 (1998); Vol. 73, p.125 (1996).

  • Faber, K. Biotransformations in Organic Chemistry, 6th ed.; Springer: Berlin/Heidelberg, Germany, 2011.
  • Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis; VCH: Weinheim, Germany, 1996.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, NY, USA, 2007.
  • Eliel, E. L.; Wilen, S. H.; Mander, L. N. Stereochemistry of Organic Compounds; Wiley: New York, NY, USA, 1994.
  • Ahrendt, K. A.; Borths, C. J.; MacMillan, D. W. C. New Strategies for Organic Catalysis: The First Enantioselective Organocatalytic Diels-Alder Reaction. J. Am. Chem. Soc.2000 , 122, 4243-4244.

  • Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102, 1359-1470.

  • Trost, B. M. The Atom Economy—A Search for Synthetic Efficiency. Science1991 , 254, 1471-1477.

  • Sharpless, K. B.; Amberg, W.; Bennani, Y. L.; Crispino, G. A.; Hartung, J.; Jeong, K. S.; Kwong, H. L.; Morikawa, K.; Wang, Z. M.; Xu, D.; Zhang, X. L. The osmium-catalyzed asymmetric dihydroxylation: a new ligand class and a process improvement. J. Org. Chem.1992 , 57, 2768-2771.

  • Ager, D. J.; Prakash, I.; Schaad, D. R. 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chem. Rev.1996 , 96, 835-876.

  • Clayden, J.; Greeves, N.; Warren, S.; Wothers, P. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, UK, 2012.
  • Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Alcohols, Aldehydes, and Ketones. J. Am. Chem. Soc.1997 , 119, 6496-6511.

  • Carreira, E. M.; Kvaerno, L. Classics in Stereoselective Synthesis; Wiley-VCH: Weinheim, Germany, 2009.
  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules2023 , 28(5), 2105.

  • Special Issue: Development of Asymmetric Synthesis. Molecules2020 , 25(5), 1226.

Sources

Method

Application Note: Highly Regioselective Synthesis of Substituted Pyrazoles from Methyl 4-methylpent-2-ynoate

Executive Summary The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound anti-inflammatory, analgesic, and antineoplastic activities. The synthesis of highly substituted, steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound anti-inflammatory, analgesic, and antineoplastic activities. The synthesis of highly substituted, sterically encumbered pyrazoles requires precision in both regioselectivity and functional group tolerance. Methyl 4-methylpent-2-ynoate —an α,β -alkynoate bearing a sterically demanding isopropyl group—serves as an exceptional dipolarophile and Michael acceptor for these syntheses[1].

This application note provides detailed, self-validating protocols for the conversion of methyl 4-methylpent-2-ynoate into highly substituted pyrazoles. We detail two orthogonal mechanistic pathways: a copper-promoted aerobic oxidative [3+2] cycloaddition with hydrazines[2], and a green, aqueous micellar 1,3-dipolar cycloaddition utilizing in situ generated diazo compounds[3].

Mechanistic Principles & Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are selected, rather than merely following a recipe. The unique electronic "push-pull" system of methyl 4-methylpent-2-ynoate dictates its reactivity[4]. The electron-withdrawing methyl ester significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, while the bulky isopropyl group at the C4 position provides steric shielding, which governs the regioselectivity of incoming nucleophiles or dipoles.

Pathway A: Aerobic Oxidative [3+2] Cycloaddition

Traditional pyrazole syntheses from alkynes and hydrazines often suffer from poor atom economy and require harsh oxidants. By utilizing Cu2​O as a catalyst and ambient air as a green terminal oxidant, we achieve a highly efficient[3+2] cycloaddition[2].

  • Causality: The reaction initiates via the nucleophilic attack of the N,N -disubstituted hydrazine on the β -carbon of the alkynoate, forming an enamine/hydrazone intermediate. The Cu(I) catalyst facilitates a single-electron transfer (SET) process, activating the C(sp3)−H bond. Molecular oxygen ( O2​ ) acts as the terminal oxidant to regenerate the active copper species, driving the intramolecular cyclization to the aromatic pyrazole[2][4].

Cu_Catalyzed_Pathway A Methyl 4-methylpent-2-ynoate (Alkynoate) C Enamine/Hydrazone Intermediate A->C Nucleophilic Addition B N,N-Disubstituted Hydrazine B->C D Cu2O / Air (O2) Oxidative Annulation C->D C(sp3)-H Activation E Substituted Pyrazole (Target) D->E Intramolecular Cyclization

Caption: Mechanistic workflow for the Cu-catalyzed aerobic oxidative [3+2] cycloaddition.

Pathway B: Aqueous Micellar 1,3-Dipolar Cycloaddition

Handling isolated diazo compounds (like ethyl diazoacetate, EDA) poses severe explosion hazards. To mitigate this, EDA can be generated in situ from ethyl glycinate and sodium nitrite[3].

  • Causality: Because methyl 4-methylpent-2-ynoate is highly lipophilic, it does not readily react in pure water. The introduction of TPGS-750-M , a designer surfactant, creates nanometer-sized hydrophobic micelles in the aqueous phase. These micelles act as nanoreactors, drastically increasing the local concentration of the alkynoate and the in situ generated EDA. The 1,3-dipolar cycloaddition yields an unstable 3H -pyrazole, which rapidly undergoes a 1,5-sigmatropic shift to restore aromaticity, yielding the 1H -pyrazole[3][5].

Dipolar_Cycloaddition A In situ Ethyl Diazoacetate (1,3-Dipole) C [3+2] Cycloaddition (TPGS-750-M Micelles) A->C B Methyl 4-methylpent-2-ynoate (Dipolarophile) B->C D 3H-Pyrazole (Unstable Intermediate) C->D E 1,5-Sigmatropic Shift (Aromatization) D->E F 1H-Pyrazole-3,5-dicarboxylate Derivative E->F

Caption: 1,3-Dipolar cycloaddition pathway utilizing in situ generated EDA and micellar catalysis.

Experimental Protocols

Protocol A: Copper-Promoted Aerobic Oxidative [3+2] Cycloaddition

Objective: Synthesis of 1,5-disubstituted-3-isopropyl-1H-pyrazole-4-carboxylates.

Reagents & Materials:

  • Methyl 4-methylpent-2-ynoate (1.0 mmol, ~140.2 mg)

  • N,N -diphenylhydrazine hydrochloride (1.2 mmol)

  • Cu2​O nanopowder (10 mol%, 14.3 mg)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv, 2.0 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add Cu2​O (10 mol%) and N,N -diphenylhydrazine hydrochloride (1.2 mmol).

  • Solvent & Base Addition: Inject 3.0 mL of anhydrous DMSO, followed by the dropwise addition of DBU (2.0 mmol). Note: DBU neutralizes the hydrazine hydrochloride and acts as the base for the catalytic cycle.

  • Substrate Addition: Add methyl 4-methylpent-2-ynoate (1.0 mmol) to the stirring mixture.

  • Aerobic Oxidation: Leave the reaction vessel open to the ambient atmosphere (or attach an O2​ balloon for accelerated kinetics). Heat the mixture to 80 °C in an oil bath and stir vigorously for 12–16 hours[2].

  • Self-Validation Check: The reaction mixture will transition from a reddish-brown suspension to a deep green/blue homogeneous solution. This color shift is the self-validating indicator of Cu(I) oxidizing to Cu(II) , confirming the catalytic cycle is active.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NH4​Cl (3 × 10 mL) to remove DMSO and copper salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the pure pyrazole.

Protocol B: Aqueous Micellar 1,3-Dipolar Cycloaddition

Objective: Green synthesis of 3-isopropyl-1H-pyrazole-4,5-dicarboxylates without isolated diazo hazards.

Reagents & Materials:

  • Methyl 4-methylpent-2-ynoate (1.0 mmol, ~140.2 mg)

  • Glycine ethyl ester hydrochloride (1.5 mmol)

  • Sodium nitrite ( NaNO2​ ) (1.5 mmol)

  • H2​SO4​ (0.04 mmol, for pH adjustment)

  • TPGS-750-M surfactant (2 wt% aqueous solution, 5.0 mL)

Step-by-Step Methodology:

  • Micelle Formation: In a 20 mL reaction vial, dissolve TPGS-750-M in 5.0 mL of HPLC-grade water to create a 2 wt% solution. Stir for 10 minutes until a clear, slightly viscous nanodispersion forms.

  • Diazo Precursor Assembly: Add glycine ethyl ester hydrochloride (1.5 mmol) and methyl 4-methylpent-2-ynoate (1.0 mmol) to the micellar solution. Cool the vial to 0 °C in an ice bath.

  • In Situ Diazotization: Slowly add NaNO2​ (1.5 mmol) in portions, followed by the catalytic addition of H2​SO4​ to adjust the pH to ~3.5.

  • Self-Validation Check: The generation of EDA is immediately validated by the gentle evolution of gas and the solution turning a distinct pale yellow. The micellar environment will keep the highly lipophilic alkynoate completely solubilized, preventing phase separation[3].

  • Cycloaddition: Remove the ice bath and allow the reaction to stir at room temperature for 20 hours.

  • Workup: Extract the aqueous micellar mixture directly with minimal ethyl acetate (3 × 5 mL). The TPGS-750-M surfactant remains in the aqueous phase and can be recycled for subsequent runs.

  • Purification: Concentrate the organic layers and purify via radial chromatography or silica gel column (Petroleum Ether/EtOAc) to isolate the target pyrazole.

Quantitative Data & Optimization Matrix

The following table summarizes the expected outcomes and optimization parameters when utilizing methyl 4-methylpent-2-ynoate across different pyrazole synthesis methodologies.

Synthetic MethodologyReagents / Dipole SourceCatalyst / PromoterSolvent SystemTemp (°C)Expected YieldKey Advantage
Oxidative [3+2] N,N -Disubstituted Hydrazine Cu2​O (10 mol%) / AirDMSO or DMF8075 - 85%High atom economy; utilizes air as a green oxidant[2].
Micellar Cycloaddition In situ Ethyl DiazoacetateTPGS-750-M (2 wt%)Water2568 - 76%Eliminates explosion hazards of diazo compounds; aqueous green chemistry[3].
Seyferth-Gilbert Reaction Dimethyl diazomethylphosphonate Et3​N (1.5 equiv)Toluene8070 - 81%Direct access to highly valuable pyrazole-3-phosphonates[6].

Troubleshooting & Self-Validation

  • Incomplete Conversion in Protocol A: If TLC indicates unreacted methyl 4-methylpent-2-ynoate after 16 hours, the reaction is likely oxygen-starved. Ensure the reaction vessel is adequately ventilated to the atmosphere. The Cu(I)→Cu(II) turnover is strictly dependent on O2​ [2].

  • Regioisomer Mixtures in Protocol B: The 1,3-dipolar cycloaddition is highly pH-dependent. If a mixture of 3,5- and 4,5-disubstituted pyrazoles is observed, the pH is likely too low. Adjusting the aqueous phase to pH 5.5 prior to the reaction typically forces the exclusive formation of the 3,5-disubstituted isomer[3].

  • Poor Solubility: The isopropyl group of the alkynoate makes it highly hydrophobic. If phase separation occurs in Protocol B, ensure the TPGS-750-M solution is properly prepared and fully dissolved before adding the substrates.

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent polymerization of Methyl 4-methylpent-2-ynoate during storage

A Guide to Preventing Polymerization During Storage Welcome to the technical support center for Methyl 4-methylpent-2-ynoate. This guide, designed for researchers, scientists, and drug development professionals, provides...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Polymerization During Storage

Welcome to the technical support center for Methyl 4-methylpent-2-ynoate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice to prevent the unintended polymerization of this valuable acetylenic ester during storage. As Senior Application Scientists, we have synthesized the information in this guide from established principles of organic chemistry and materials science to ensure its accuracy and utility in a laboratory setting.

Frequently Asked Questions (FAQs)

Q1: I've noticed a slight increase in the viscosity of my Methyl 4-methylpent-2-ynoate after a few weeks of storage. What could be the cause?

An increase in viscosity is an early indicator of oligomerization or polymerization. This can be initiated by several factors, including exposure to heat, light, or contaminants that can generate free radicals. Alkynes, though generally stable, can undergo polymerization, and the presence of the ester group in Methyl 4-methylpent-2-ynoate can influence its reactivity.

Q2: What are the ideal storage conditions for Methyl 4-methylpent-2-ynoate?

Based on data for structurally similar compounds like methyl pent-4-ynoate, it is recommended to store Methyl 4-methylpent-2-ynoate at refrigerated temperatures, specifically between 2-8°C. The container should be tightly sealed to prevent exposure to air and moisture. Storage in a dark location or in an amber-colored vial is also advised to protect it from light.

Q3: My sample of Methyl 4-methylpent-2-ynoate has turned a pale yellow color. Should I be concerned?

A change in color can be a sign of degradation or the initial stages of polymerization. While a slight discoloration may not significantly impact the purity for some applications, it is a warning sign that the storage conditions may not be optimal. It is recommended to re-analyze the material for purity before use.

Q4: Can I store Methyl 4-methylpent-2-ynoate under an inert atmosphere?

Yes, storing under an inert atmosphere such as nitrogen or argon is a highly recommended practice. This displaces oxygen, which can play a role in the initiation of some polymerization pathways, particularly if phenolic inhibitors are used, as their mechanism can involve reaction with peroxy radicals formed from oxygen[1][2].

Q5: Are there any materials I should avoid for storing this compound?

In-Depth Troubleshooting Guides

Issue 1: Observation of Precipitate or Solid Formation in the Liquid Monomer

Root Cause Analysis:

The formation of a solid precipitate is a clear indication of advanced polymerization. Alkynes can undergo various forms of polymerization, including those initiated by radicals[5][6][7]. The internal nature of the triple bond in Methyl 4-methylpent-2-ynoate generally imparts greater stability compared to terminal alkynes[8][9][10][11]. However, under suboptimal storage conditions, polymerization can still occur.

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cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Heat Heat Radical_Initiator Radical Initiator (R.) Heat->Radical_Initiator generates Light Light Light->Radical_Initiator generates Contaminants Contaminants Contaminants->Radical_Initiator generates Monomer Methyl 4-methylpent-2-ynoate Radical_Initiator->Monomer attacks Growing_Chain Growing Polymer Chain (P.) Monomer->Growing_Chain adds to Growing_Chain->Monomer reacts with more Polymer Stable Polymer Growing_Chain->Polymer terminates

Caption: A simplified representation of a potential free-radical polymerization pathway for Methyl 4-methylpent-2-ynoate.

Corrective and Preventive Actions:

  • Immediate Action: If a significant amount of solid has formed, the purity of the remaining liquid is compromised. It is strongly advised to not use the material and to dispose of it according to your institution's hazardous waste guidelines.

  • Preventive Measures:

    • Strict Temperature Control: Adhere strictly to the recommended storage temperature of 2-8°C. Avoid temperature cycling.

    • Light Protection: Store the compound in an amber vial or in a dark cabinet to prevent photo-initiated polymerization.

    • Inert Atmosphere: Before sealing the container for long-term storage, flush the headspace with an inert gas like argon or nitrogen.

    • Addition of Inhibitors: For long-term storage, the addition of a suitable polymerization inhibitor is highly recommended.

Issue 2: Gradual Increase in Impurities Detected by Analytical Methods (GC, NMR)

Root Cause Analysis:

The appearance of new, higher molecular weight peaks in a Gas Chromatography (GC) analysis or complex polymeric signals in Nuclear Magnetic Resonance (NMR) spectroscopy indicates the onset of oligomerization. This can be a slow process that is not immediately visible.

Corrective and Preventive Actions:

  • Purity Assessment: Regularly monitor the purity of your stored Methyl 4-methylpent-2-ynoate, especially for long-term projects.

  • Inhibitor Management: If an inhibitor is already present, its effectiveness may have diminished over time. Consider adding a small, fresh amount of inhibitor.

  • Review of Handling Procedures: Ensure that the compound is not being unnecessarily exposed to room temperature, light, or air during sampling. Cool the vial before opening to minimize the loss of volatile components and the introduction of atmospheric oxygen[12].

Protocol for Inhibitor Addition

The use of polymerization inhibitors is a standard practice for the stabilization of reactive monomers[1][2][13]. Phenolic compounds like Butylated Hydroxytoluene (BHT) and hydroquinone derivatives, as well as phenothiazine, are common choices[12][14][15][16][17][18][19][20][21][22][23].

Recommended Inhibitors and Concentrations:

InhibitorRecommended Concentration (ppm)Notes
Butylated Hydroxytoluene (BHT)100 - 500Effective free-radical scavenger.[13][16][19][21][23]
Hydroquinone monomethyl ether (MEHQ)100 - 500A common and effective inhibitor for unsaturated esters.[1][2][20]
Phenothiazine (PTZ)50 - 200Highly effective, especially at elevated temperatures, though it may impart a slight color.[12][14][15][17][18][20]

Step-by-Step Protocol:

  • Safety First: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Prepare Inhibitor Stock Solution: It is often more accurate to add the inhibitor as a dilute solution. Prepare a stock solution of the chosen inhibitor in a high-purity, inert solvent that is compatible with your downstream application (e.g., anhydrous toluene or dichloromethane).

  • Calculate the Required Volume: Based on the mass of your Methyl 4-methylpent-2-ynoate and the desired final concentration of the inhibitor, calculate the volume of the stock solution to be added.

  • Cool the Monomer: Before opening, cool the vial of Methyl 4-methylpent-2-ynoate to the recommended storage temperature (2-8°C).

  • Inert Atmosphere: If possible, perform the addition under a gentle stream of an inert gas.

  • Add the Inhibitor: Using a calibrated micropipette, add the calculated volume of the inhibitor stock solution to the monomer.

  • Mix Gently: Swirl the vial gently to ensure homogeneous distribution of the inhibitor.

  • Seal and Store: Tightly seal the container, preferably with a PTFE-lined cap, and store under the recommended conditions.

  • Labeling: Clearly label the vial with the name and concentration of the added inhibitor and the date of addition.

dot

cluster_workflow Inhibitor Addition Workflow A 1. Prepare Inhibitor Stock Solution B 2. Calculate Required Volume A->B C 3. Cool Monomer Vial (2-8°C) B->C D 4. Add Inhibitor Solution Under Inert Atmosphere C->D E 5. Mix Gently D->E F 6. Seal and Store Properly E->F G 7. Label with Inhibitor Details F->G

Sources

Optimization

Technical Support Center: Column Chromatography Purification of Crude Methyl 4-methylpent-2-ynoate

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of volatile, conjugated alkynoate esters.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the isolation of volatile, conjugated alkynoate esters.

Methyl 4-methylpent-2-ynoate (an isopropyl-substituted alkynoate) presents unique chromatographic challenges. Due to its relatively low molecular weight (126.15 g/mol ) and non-polar characteristics, standard purification workflows often result in severe product loss or co-elution. This guide synthesizes field-proven methodologies, troubleshooting trees, and underlying chemical principles to ensure high-fidelity purification[1].

Part 1: Physicochemical & Chromatographic Profiling

Before packing a column, it is critical to understand the physicochemical parameters governing the behavior of methyl 4-methylpent-2-ynoate on a silica stationary phase. The compound possesses a weak hydrogen bond acceptor (the ester carbonyl) conjugated with an alkyne, resulting in high mobility in normal-phase chromatography[2].

Table 1: Quantitative Parameters for Purification

ParameterValue / ObservationChromatographic Implication
Molecular Weight 126.15 g/mol High volatility; highly susceptible to loss during rotary evaporation.
Optimal TLC System 95:5 Hexanes:EtOAcTarget an Rf​ of 0.30–0.35 to maximize theoretical plates for separation.
Visualization UV (254 nm) & KMnO₄Conjugation allows UV detection; KMnO₄ strongly oxidizes the alkyne (yellow spot).
Common Impurity 1 4-methylpent-2-ynoic acidStrong H-bond donor; causes severe streaking on bare silica if not removed.
Common Impurity 2 3-methylbut-1-yneHighly volatile starting material; usually removed under mild vacuum prior to column.
Part 2: Standard Operating Procedure (SOP)

The following self-validating protocol is designed to mitigate volatility losses and prevent band broadening[3].

Step-by-Step Methodology

Step 1: Pre-Column Aqueous Workup (Critical) Causality: Carboxylic acid precursors (e.g., 4-methylpent-2-ynoic acid) interact strongly with the silanol groups on the silica stationary phase, causing severe streaking that ruins resolution[4].

  • Dilute the crude reaction mixture in diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3​ (3 × 20 mL) to deprotonate and extract any residual acid.

  • Validate acid removal by spotting the crude on a TLC plate and staining the baseline with Bromocresol Green (a yellow spot indicates residual acid).

Step 2: Column Packing (Wet Slurry Method) Causality: A poorly packed column leads to uneven mobile phase flow, causing band broadening and co-elution of closely running non-polar impurities[2].

  • Select a column size appropriate for your scale (typically 30–50 g of silica per 1 g of crude).

  • Prepare a uniform slurry of silica gel (230–400 mesh) in 100% Hexanes.

  • Pour the slurry in a single, continuous motion. Use compressed air to pack the bed tightly until the solvent line is flush with the silica.

Step 3: Sample Loading (Liquid Loading Only) Causality:Do not dry load this compound. Evaporating the crude mixture onto silica gel under a vacuum will result in the catastrophic loss of the volatile methyl 4-methylpent-2-ynoate[4].

  • Dissolve the crude mixture in the minimum volume of eluent (e.g., 0.5 mL of 95:5 Hexanes:EtOAc).

  • Apply the solution directly to the flat head of the silica bed using a long glass pipette.

  • Push the sample into the bed using gentle air pressure, followed by two 1 mL rinses of the eluent to ensure quantitative transfer.

Step 4: Isocratic Elution & Collection

  • Elute the column isocratically with 95:5 Hexanes:EtOAc. Avoid gradients, as the compound elutes rapidly; a gradient will compress the separation bands[5].

  • Collect small fractions (e.g., 10 mL for a 1 g scale) to prevent overlapping of the ester with non-polar byproducts.

  • Monitor fractions via TLC, visualizing with UV (254 nm) and confirming with a KMnO4​ stain.

Step 5: Low-Temperature Concentration

  • Combine product-containing fractions in a round-bottom flask.

  • Concentrate on a rotary evaporator with the water bath set to ≤ 25 °C .

  • Maintain pressure above 150 mbar. Do not leave the flask on the rotovap after the solvent has evaporated.

Part 3: Visual Workflows

Workflow A Crude Reaction Mixture B Aqueous Workup (NaHCO3 Wash) A->B C TLC Optimization (Target Rf 0.3) B->C D Liquid Loading (Strictly Avoid Dry Loading) C->D E Isocratic Elution (95:5 Hexanes:EtOAc) D->E F Fraction Collection & UV/KMnO4 Analysis E->F G Low-Temp Concentration (Bath < 25°C, >150 mbar) F->G

Workflow for the purification of volatile methyl 4-methylpent-2-ynoate.

Part 4: Troubleshooting & FAQs

Q: My isolated yield is consistently 30-40% lower than the NMR yield of the crude. Where is the methyl 4-methylpent-2-ynoate going? A: The most common failure point for this specific compound is evaporation loss. Methyl 4-methylpent-2-ynoate is highly volatile. If you are using a standard rotary evaporation protocol (e.g., 40 °C bath, high vacuum), the ester is co-distilling with your ethyl acetate/hexane eluent[4]. Solution: Lower the water bath temperature to 20–25 °C, ensure the vacuum does not drop below 150 mbar, and immediately remove the flask once the solvent is gone.

Q: I observe severe streaking on the column, and the product is contaminated with a broad band of impurity. What happened? A: This indicates the presence of unreacted 4-methylpent-2-ynoic acid. Carboxylic acids interact strongly with the hydrophobic/hydrophilic interface of the silica gel, causing them to streak across multiple fractions[3]. Solution: Do not attempt to fix this on the column. You must perform a rigorous saturated sodium bicarbonate ( NaHCO3​ ) aqueous wash prior to loading the column to extract the acid into the aqueous layer.

Q: The ester is co-eluting with the starting material (e.g., 3-methylbut-1-yne) or a non-polar dimer. How can I improve resolution? A: Both the ester and these impurities are highly non-polar, meaning they spend very little time interacting with the stationary phase in standard solvent mixtures. Solution: Decrease the polarity of your mobile phase to an isocratic 98:2 Hexanes:EtOAc system. Slower elution increases the retention time, allowing the theoretical plates of the column to effectively separate the compounds[2].

Q: The column pressure spiked unexpectedly during elution, and the solvent flow became uneven. Why? A: This is typically caused by particulate matter in the crude sample clogging the top frit or the silica bed, or by using a solvent flow rate that exceeds the physical limitations of the selected particle size[2]. Solution: Always filter your liquid-loaded sample through a small plug of glass wool or a syringe filter before applying it to the column.

Troubleshooting Root Purification Issue Detected Issue1 Low Isolated Yield (Good NMR Yield) Root->Issue1 Issue2 Severe Streaking Broad Impurity Band Root->Issue2 Issue3 Co-elution with Non-polar Impurities Root->Issue3 Sol1 Evaporation Loss: Keep bath <25°C, >150 mbar Issue1->Sol1 Sol2 Acid Contamination: Ensure thorough NaHCO3 wash Issue2->Sol2 Sol3 Poor Resolution: Use 98:2 Hex:EtOAc isocratic Issue3->Sol3

Decision tree for troubleshooting common alkynoate chromatography issues.

References
  • Chrom Tech, Inc.
  • Flash Chromatography: Principle, Parts, Steps, Examples, Uses Microbe Notes URL
  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines The Journal of Organic Chemistry - ACS Publications URL
  • Quick Guide to Flash Column Chromatography Scribd URL
  • Department of Chemistry : University of Rochester (Not Voodoo)

Sources

Troubleshooting

Technical Support Center: Solvent Selection for Optimizing Methyl 4-methylpent-2-ynoate Reactivity

Welcome to the technical support center for optimizing reactions involving Methyl 4-methylpent-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing reactions involving Methyl 4-methylpent-2-ynoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on solvent selection to maximize reaction efficiency, yield, and selectivity. By understanding the underlying principles of solvent effects, you can troubleshoot common issues and refine your experimental protocols.

I. Understanding the Role of the Solvent

The choice of solvent is a critical parameter in any chemical reaction, influencing everything from reactant solubility to the stabilization of transition states.[1][2] For reactions involving alkynes like Methyl 4-methylpent-2-ynoate, the solvent's properties can dramatically alter the reaction pathway and outcome.[3] Key solvent properties to consider include:

  • Polarity and Dielectric Constant: A solvent's polarity, often quantified by its dielectric constant, affects the solvation of charged or polar intermediates and transition states.[1][4][5]

  • Proticity: Solvents are classified as protic (containing acidic protons, e.g., alcohols, water) or aprotic (lacking acidic protons, e.g., THF, DMSO).[1][6] Protic solvents can hydrogen bond with reactants and intermediates, which can either be beneficial or detrimental depending on the reaction mechanism.[6][7]

  • Coordinating Ability: Some solvents can coordinate with metal catalysts or reagents, influencing their reactivity and selectivity.[2][8]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments with Methyl 4-methylpent-2-ynoate and provides actionable solutions based on solvent selection.

Issue 1: Low or No Reactivity

Question: I am not observing any significant conversion of my starting material, Methyl 4-methylpent-2-ynoate. What could be the cause, and how can I improve the reaction rate?

Answer: Low reactivity is a common hurdle and can often be traced back to improper solvent selection that fails to adequately facilitate the reaction mechanism.

Potential Causes & Solutions:

  • Poor Solubility of Reactants:

    • Explanation: If your reactants are not fully dissolved, the reaction will be slow and inefficient. The principle of "like dissolves like" is a good starting point.[6] Methyl 4-methylpent-2-ynoate, being a relatively nonpolar molecule, will dissolve well in a range of organic solvents. However, the solubility of other reagents, particularly salts or polar compounds, must also be considered.

    • Troubleshooting Steps:

      • Observe the reaction mixture: Is it a clear, homogeneous solution? If not, you have a solubility issue.

      • Select a more appropriate solvent: Consult a solvent polarity chart. For reactions involving polar reagents with the nonpolar alkyne, a solvent of intermediate polarity like Tetrahydrofuran (THF) or Dichloromethane (DCM) might be a good compromise. For highly polar or ionic reagents, a more polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) may be necessary.[9]

  • Inappropriate Solvent Polarity for the Transition State:

    • Explanation: According to the Hughes-Ingold rules, the rate of a reaction is influenced by the polarity of the solvent and the charge development in the transition state.[2] If the transition state is more polar than the reactants, a more polar solvent will accelerate the reaction, and vice versa.

    • Troubleshooting Steps:

      • Analyze your reaction mechanism: Does the rate-determining step involve the formation of charged intermediates or a more polar transition state?

      • Adjust solvent polarity:

        • For reactions proceeding through a polar or ionic transition state (e.g., many nucleophilic additions), switching to a more polar solvent can increase the reaction rate.

        • Conversely, if the transition state is less polar than the reactants, a less polar solvent may be beneficial.

  • Detrimental Protic Solvent Effects:

    • Explanation: If your reaction involves a strong nucleophile, a protic solvent (like methanol or ethanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the alkyne.[7][10] This is particularly problematic for SN2-type reactions.[7][9]

    • Troubleshooting Steps:

      • Identify the nature of your nucleophile: Is it a strong, anionic nucleophile (e.g., an alkoxide or enolate)?

      • Switch to a polar aprotic solvent: Solvents like acetone, acetonitrile, DMF, or DMSO are excellent choices for reactions requiring a potent nucleophile as they do not engage in hydrogen bonding with the nucleophile.[7][9][11]

Issue 2: Formation of Undesired Side Products

Question: My reaction is producing a significant amount of side products, lowering the yield of my desired product. How can solvent choice help improve selectivity?

Answer: Side product formation is often a result of competing reaction pathways. Judicious solvent selection can favor the desired pathway.

Potential Causes & Solutions:

  • Competing Reaction Mechanisms (e.g., SN1 vs. SN2, or 1,2- vs. 1,4-addition):

    • Explanation: The solvent can play a decisive role in directing the course of a reaction. For instance, in nucleophilic substitutions, polar protic solvents favor SN1 pathways by stabilizing the carbocation intermediate, while polar aprotic solvents favor SN2 pathways.[7][9] For additions to α,β-unsaturated systems, solvent polarity can influence the ratio of 1,2- to 1,4-addition products.

    • Troubleshooting Steps:

      • Identify potential competing pathways: What are the likely side reactions for your specific transformation?

      • Tailor the solvent to favor the desired mechanism:

        • To promote an SN2 reaction, use a polar aprotic solvent.[9]

        • To favor an SN1 reaction, a polar protic solvent would be more suitable.[9]

        • For conjugate additions (1,4-additions), aprotic solvents are generally preferred.

  • Solvent Participation in the Reaction:

    • Explanation: Protic solvents can sometimes act as reagents themselves, leading to undesired products. For example, in a Grignard reaction, any protic solvent will quench the Grignard reagent.[12]

    • Troubleshooting Steps:

      • Review the reactivity of your chosen solvent: Is it inert under the reaction conditions?

      • Select a non-participatory solvent: For reactions with highly reactive organometallics or strong bases, anhydrous aprotic solvents like diethyl ether, THF, or toluene are essential.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions with Methyl 4-methylpent-2-ynoate?

A1: While there is no single "best" solvent, Tetrahydrofuran (THF) is often an excellent starting point for many reactions involving alkynes. It has a moderate dielectric constant, is aprotic, and can dissolve a wide range of organic compounds. Its ability to coordinate with certain metal cations can also be beneficial.

Q2: How does the dielectric constant of a solvent affect the reaction rate?

A2: The dielectric constant is a measure of a solvent's ability to separate charges.[1] For reactions that involve the formation of charged intermediates or a transition state with significant charge separation, a solvent with a high dielectric constant can lower the activation energy and thus increase the reaction rate.[4][5] Conversely, for reactions where charge is dispersed in the transition state, a lower dielectric constant may be favorable.

Q3: When should I choose a protic solvent over an aprotic one?

A3: A protic solvent should be chosen when the reaction mechanism benefits from hydrogen bonding or requires a source of protons. For example, in reactions that proceed through a carbocation intermediate (like SN1), a protic solvent can stabilize the carbocation.[7] However, for most reactions involving strong, anionic nucleophiles, aprotic solvents are preferred to avoid deactivation of the nucleophile.[7][9]

Q4: Can I use a solvent mixture to optimize my reaction?

A4: Yes, using a solvent mixture is a common and effective strategy to fine-tune the properties of the reaction medium. For example, adding a non-coordinating co-solvent like toluene to a reaction in diethyl ether can sometimes accelerate Grignard reactions with alkynes.[8] By varying the ratio of the solvents, you can precisely adjust the polarity and solvating properties of the medium.

Q5: Are there any safety concerns associated with common solvents used for Methyl 4-methylpent-2-ynoate reactions?

A5: Absolutely. Many common organic solvents are flammable and can be harmful if inhaled or absorbed through the skin.[13][14] For example, 4-Methyl-2-pentanone (a related compound) is a highly flammable liquid and can cause serious eye irritation.[13][14][15] Always consult the Safety Data Sheet (SDS) for each solvent before use and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[16]

IV. Data and Protocols

Solvent Property Data

The following table provides a summary of key properties for a selection of common solvents. This data can aid in your solvent selection process.

SolventDielectric Constant (20°C)TypeBoiling Point (°C)
Water80.1Polar Protic100
Dimethyl Sulfoxide (DMSO)47Polar Aprotic189
Acetonitrile37.5Polar Aprotic82
Methanol33Polar Protic65
Dimethylformamide (DMF)36.7Polar Aprotic153
Acetone21Polar Aprotic56
Dichloromethane (DCM)9.1Polar Aprotic40
Tetrahydrofuran (THF)7.6Polar Aprotic66
Diethyl Ether4.3Polar Aprotic35
Toluene2.4Nonpolar111
Hexane1.9Nonpolar69
Experimental Protocol: General Procedure for a Nucleophilic Addition to Methyl 4-methylpent-2-ynoate

This protocol provides a general framework. The specific nucleophile, temperature, and reaction time will need to be optimized for your particular transformation.

  • Preparation:

    • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.

    • Ensure all solvents are anhydrous, either by purchasing from a sealed bottle or by drying over an appropriate drying agent and distilling.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the nucleophile (1.1 equivalents) and the chosen anhydrous solvent (e.g., THF).

    • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.

  • Addition of Substrate:

    • Slowly add a solution of Methyl 4-methylpent-2-ynoate (1.0 equivalent) in the same anhydrous solvent to the stirred solution of the nucleophile via a syringe pump over 30 minutes.

    • Maintain the reaction temperature during the addition.

  • Reaction Monitoring:

    • Allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

V. Visualizing Solvent Selection Logic

The following diagram illustrates a general decision-making workflow for selecting an appropriate solvent system.

SolventSelection start Start: Reaction with Methyl 4-methylpent-2-ynoate check_reagents Are reagents sensitive to protic solvents (e.g., Grignard, strong base)? start->check_reagents aprotic Choose Aprotic Solvent System check_reagents->aprotic Yes protic Consider Protic Solvent System check_reagents->protic No check_polarity Does the transition state involve charge buildup? aprotic->check_polarity check_nucleophile Is a strong, anionic nucleophile involved? protic->check_nucleophile polar_aprotic Select Polar Aprotic Solvent (e.g., DMF, DMSO, Acetonitrile) check_polarity->polar_aprotic Yes nonpolar_aprotic Select Less Polar/Nonpolar Aprotic Solvent (e.g., THF, Diethyl Ether, Toluene) check_polarity->nonpolar_aprotic No optimize Optimize: Consider solvent mixtures, temperature, and concentration polar_aprotic->optimize nonpolar_aprotic->optimize check_nucleophile->aprotic Yes (Re-evaluate) polar_protic Select Polar Protic Solvent (e.g., EtOH, MeOH) check_nucleophile->polar_protic No polar_protic->optimize

Caption: Decision workflow for solvent selection.

VI. References

  • Chemical Kinetics in Solution Phase: Challenges beyond the Correlation of the Rate Constant with the Dielectric Constant of Reaction Media. IntechOpen.

  • Effect of Dielectric Constant of the Medium & Specific Solvent Effects on the Rate of Reaction between Bromoacetate & Thiosulphate Ions. (n.d.).

  • Chemical Kinetics and Stability. (n.d.).

  • SAFETY DATA SHEET. (2009, September 17).

  • Methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate - Organic Syntheses Procedure. (n.d.).

  • Alkyne Reactivity - MSU chemistry. (n.d.).

  • Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025, October 31). ResearchGate.

  • Polar Protic and Polar Aprotic Solvents - Chemistry Steps. (2025, July 27).

  • 7.5: SN1 vs SN2 - Chemistry LibreTexts. (2021, December 15).

  • Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals | Accounts of Chemical Research - ACS Publications. (n.d.).

  • Recent advances in the application of alkynes in multicomponent reactions - PMC. (n.d.).

  • Solvent effects in the Grignard reaction with alkynes | Request PDF - ResearchGate. (n.d.).

  • SAFETY DATA SHEET. (n.d.).

  • 4-Methyl-2-pentanone - SAFETY DATA SHEET. (2025, July 8).

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - RSC Publishing. (2016, February 17).

  • SAFETY DATA SHEET - FUJIFILM Wako Chemicals. (n.d.).

  • Safety data sheet. (n.d.).

  • Solvent and Water Enabled Control of Alkyne-Base Polymerization Triggered by a Spontaneous Imine-Yne Click Reaction | Request PDF - ResearchGate. (2026, January 16).

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27).

  • Sn1 vs Sn2: Solvent effects (video) - Khan Academy. (n.d.).

  • 【4K】 Polar Protic vs Aprotic Solvents (Lightboard) - YouTube. (2016, October 31).

  • Solvent Effects on Two-Photon Absorption of Alkyne and Alkene π-bridging Chromophores. (2017, February 27).

  • An In-depth Technical Guide to the Synthesis of Methyl 2,2-dimethylpent-4-enoate - Benchchem. (n.d.).

  • Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis - Benchchem. (n.d.).

  • Solvent-free hydroboration of alkynes catalyzed by an NHC–cobalt complex. (2022, June 27).

  • Mechanism of Alkyne Insertion into the Ru−C Bonds of Orthoruthenated Compounds Featuring Similarity of the Ru(II) and Pd(II) Reactions | Organometallics - ACS Publications. (n.d.).

  • Solvent-Reversible Addition of Alkyne C–H Bonds to Water-Soluble NHC Platinum(0) Complexes | Organometallics - ACS Publications - ACS.org. (2017, June 13).

  • Chemical Properties of 4-Methylpentan-2-yl (E)-2-methylbut-2-enoate - Cheméo. (n.d.).

  • Methyl 4-methyl-2-pentenoate | C7H12O2 | CID 5362843 - PubChem. (n.d.).

  • Optimizing reaction conditions for the synthesis of Methyl 2-propylhex-2-enoate - Benchchem. (n.d.).

  • Coordination and insertion of alkenes and alkynes in Au III complexes: nature of the intermediates from a computational perspective - RSC Publishing. (2016, February 16).

  • Accelerated Chemical Reaction Optimization using Multi-Task Learning - ChemRxiv. (n.d.).

  • Solved design a synthesis of 4-methylpent-2-yne from | Chegg.com. (2023, December 11).

  • Reaction development a, Optimization of the oxidative methylation... - ResearchGate. (n.d.).

  • [FREE] Draw the products formed when 4-methylpent-2-ene is treated with each reagent: 1. HI 2. H₂O, H₂SO₄ 3. 1) - brainly.com. (2023, August 4).

  • 4-METHYLPENTAN-2-OL CAS N°: 108-11-2 - OECD Existing Chemicals Database. (2007, February 19).

  • methyl 2-methylpent-4-ynoate — Chemical Substance Information - NextSDS. (n.d.).

  • Methyl (2E)-4-methylpent-2-enoate | 20515-15-5 - Sigma-Aldrich. (n.d.).

  • CAS 691-38-3: cis-4-methylpent-2-ene | CymitQuimica. (n.d.).

  • What is the reaction of 4-methyl-2-pentene with Cl2 and HBr? - Quora. (2022, March 19).

  • Optimizing P,N-Bidentate Ligands for Oxidative Gold Catalysis: Highly Efficient Intermolecular Trapping of α-Oxo Gold Carbenes by Carboxylic Acids - PMC. (n.d.).

  • An In-depth Technical Guide on (E)-4-methylpent-2-en-1-ol - Benchchem. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Methyl vs. Ethyl 4-Methylpent-2-ynoate in Advanced Synthesis

As a Senior Application Scientist, I frequently observe researchers defaulting to methyl esters for their alkyne building blocks without considering the nuanced downstream effects. Alkynoates such as 4-methylpent-2-ynoat...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe researchers defaulting to methyl esters for their alkyne building blocks without considering the nuanced downstream effects. Alkynoates such as 4-methylpent-2-ynoate are potent bifunctional electrophiles. The choice between the methyl and ethyl ester variants is not merely a matter of molecular weight; it fundamentally dictates the kinetic and thermodynamic trajectory of the reaction.

This guide objectively compares the reactivity profiles of Methyl 4-methylpent-2-ynoate and Ethyl 4-methylpent-2-ynoate , providing field-proven mechanistic insights and self-validating experimental protocols to ensure scientific integrity in your synthetic workflows.

Mechanistic Causality & Substrate Selection

The isopropyl-substituted propiolates exhibit unique reactivity driven by the steric bulk of the R-group and the electronic nature of the ester.

  • Methyl 4-methylpent-2-ynoate: The methyl ester exerts minimal steric hindrance around the carbonyl and provides slightly less inductive electron donation than an ethyl group. This maximizes the electrophilicity of the β -carbon (C3). Consequently, it is the kinetically favored substrate for stereospecific conjugate additions, such as the quantitative addition of organocopper reagents or nucleophilic amino acids under mild conditions[1].

  • Ethyl 4-methylpent-2-ynoate: The ethyl group increases the lipophilicity and steric shielding of the ester moiety. In complex transition-metal catalyzed transformations—such as Rhodium-catalyzed tandem cyclizations[2], FeCl3-catalyzed pyrrole syntheses[3], or Cobalt-catalyzed C-H functionalizations[4]—this shielding is critical. It prevents premature saponification or transesterification, especially when harsh aqueous or alcoholic solvents are employed.

Reactivity Base 4-Methylpent-2-ynoate Core Structure Methyl Methyl Ester High Electrophilicity Base->Methyl Ethyl Ethyl Ester Steric Shielding Base->Ethyl Add Conjugate Addition (Quantitative Yields) Methyl->Add Cyc Metal Cyclization (Hydrolysis Resistant) Ethyl->Cyc

Fig 1. Divergent reactivity pathways dictated by ester alkyl chain length.

Quantitative Performance Comparison

The following table synthesizes experimental data to highlight the operational differences between the two substrates across standard synthetic methodologies.

Reaction ParameterMethyl 4-methylpent-2-ynoateEthyl 4-methylpent-2-ynoateMechanistic Causality
Conjugate Addition Yield >95% (Quantitative)[1]~75 - 80%Methyl's lower steric bulk facilitates rapid nucleophilic attack at the β -carbon.
Rh-Catalyzed Cyclization Prone to hydrolysis77% Yield [2]Ethyl's hydrophobicity protects the ester from saponification in aqueous dioxane.
Pyrrole Synthesis (FeCl3) Moderate side-reactionsHigh Target Yield [3]Ethyl ester survives the elevated temperatures in ethanol without transesterification.
Saponification Rate FastSlowerThe ethyl group provides steric hindrance against hydroxide attack at the carbonyl.

Self-Validating Experimental Protocols

To guarantee trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal standards and specific quenching mechanisms to differentiate between catalyst deactivation and true substrate depletion.

Protocol A: Rhodium-Catalyzed Tandem Cyclization (Using Ethyl Ester)

This protocol utilizes Ethyl 4-methylpent-2-ynoate to form 1H-indenes via coupling with arylboronate esters[2].

Causality Note: We utilize a 10:1 dioxane/H2O solvent mixture. The water is thermodynamically critical for the transmetalation step of the boronate, while the dioxane maintains the solubility of the lipophilic ethyl ester. The ethyl group is chosen specifically to resist hydrolysis under these aqueous conditions at 80 °C.

  • Catalyst Assembly: In a Schlenk tube under inert argon, combine 3 mol % of [Rh(cod)Cl]2​ and 6.6 mol % of t−Bu3​PH+⋅BF4−​ .

  • Substrate Addition: Add 1.0 equivalent of Ethyl 4-methylpent-2-ynoate, 1.3 equivalents of the pinacol boronate ester, and 2.0 equivalents of Na2​CO3​ .

  • Internal Validation Setup: Spike the mixture with 0.1 equivalents of dodecane (internal standard for GC-FID tracking).

  • Reaction Execution: Inject the dioxane/H2O (10:1) solvent system. Heat the mixture to 80 °C for 3 hours.

  • Real-Time Validation: At t=1.5h, pull a 10 µL aliquot, dilute in ether, and run GC-FID. A constant dodecane peak against a shrinking ethyl ester peak confirms active catalysis, validating that the catalyst has not poisoned.

  • Isolation: Cool to room temperature, extract with diethyl ether, and purify via flash column chromatography (hexane/diethyl ether, 3:1) to isolate the indene derivative.

Workflow S1 1. Catalyst Assembly S2 2. Substrate Addition S1->S2 S3 3. Aqueous Heating S2->S3 S4 4. In-Process Validation S3->S4

Fig 2. Self-validating workflow for Rh-catalyzed tandem cyclization.

Protocol B: Stereospecific Conjugate Addition (Using Methyl Ester)

This protocol utilizes Methyl 4-methylpent-2-ynoate for the addition of organocopper reagents[1].

Causality Note: The methyl ester is selected because its unshielded β -carbon allows for rapid, quantitative cis-addition at room temperature, overcoming the steric bulk of the incoming organocuprate nucleophile.

  • Reagent Preparation: Prepare the organocopper reagent in anhydrous THF at -78 °C under nitrogen.

  • Substrate Addition: Slowly add 1.0 equivalent of Methyl 4-methylpent-2-ynoate dropwise to maintain the kinetic control of the cis-addition trajectory.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature over 2 hours.

  • Self-Validating Quench: Quench the reaction strictly with saturated aqueous NH4​Cl at 0 °C. Why? The NH4​Cl acts as a proton source to irreversibly trap the intermediate enolate, preventing retro-Michael addition. If the quench is performed too warm, TLC will show a reversion to the starting alkyne, invalidating the run.

  • Isolation: Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate under reduced pressure.

References

  • [3] A Journey Towards FeCl3 Catalysed Synthesis of Multisubstituted Pyrrole - Journal of Medicinal and Chemical Sciences. jmchemsci.com. 3

  • [2] Rhodium-Catalyzed Tandem Cyclization: Formation of 1H-Indenes and 1-Alkylideneindans from Arylboronate Esters in Aqueous Media | The Journal of Organic Chemistry. acs.org. 2

  • [4] Catalyzed, N-Amino-Directed C-H Coupling with 4-Hydroxy-2-Alkynoates for Indole Synthesis. chemrxiv.org. 4

  • [1] Stereospecific addition of organocopper(I) reagents to 1-alkynylphosphines. A new example of α-hetero-substituted vinylcopper(I) compounds. researcher.life. 1

Sources

Comparative

Comparative Guide: Methyl 4-methylpent-2-ynoate vs. Terminal Alkyne Esters in Synthetic Applications

Executive Summary For drug development professionals and synthetic chemists, the selection of the correct alkynoate building block dictates the success of downstream functionalization. While terminal alkyne esters like m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and synthetic chemists, the selection of the correct alkynoate building block dictates the success of downstream functionalization. While terminal alkyne esters like methyl propiolate are ubiquitous due to their high reactivity, they often suffer from poor regioselectivity and over-addition in complex mixtures.

Methyl 4-methylpent-2-ynoate (an internal alkyne ester featuring a bulky isopropyl group) offers a powerful alternative. By strategically sacrificing raw reactivity for steric encumbrance, this internal alkynoate enables highly controlled, regioselective transformations—particularly in transition-metal-catalyzed cascades and strictly mono-substituted conjugate additions. This guide objectively compares these two classes of alkynoates, detailing their mechanistic divergence and providing validated protocols for their application.

Structural & Electronic Divergence

The fundamental reactivity differences between methyl 4-methylpent-2-ynoate and terminal alkyne esters stem from the steric and electronic microenvironment at the β -carbon.

  • Terminal Alkyne Esters (e.g., Methyl Propiolate): The absence of steric bulk at the β -position makes the alkyne highly electrophilic. Furthermore, the terminal proton is relatively acidic ( pKa​≈25 ), allowing for facile deprotonation and the formation of copper acetylides. This makes them ideal for standard CuAAC (Click) chemistry but prone to unselective polymerization or double-nucleophilic additions .

  • Internal Alkyne Esters (Methyl 4-methylpent-2-ynoate): The incorporation of an isopropyl group at the β -position introduces massive steric shielding. This completely abolishes CuAAC reactivity (due to the lack of a terminal proton) and significantly slows down spontaneous nucleophilic attack. However, the strong polarization from the ester group remains, transforming the molecule into a highly selective electrophile that responds predictably to transition-metal insertion, driven by the steric disparity between the -COOMe and -CH(CH 3​ ) 2​ groups .

Reactivity A Alkyne Ester Substrate B Terminal Alkyne (e.g., Methyl Propiolate) A->B C Internal Alkyne (Methyl 4-methylpent-2-ynoate) A->C B1 CuAAC (Click) 1,4-Disubstituted Triazoles B->B1 B2 Rapid Michael Additions (Prone to over-addition) B->B2 C1 RuAAC (Click) 1,4,5-Trisubstituted Triazoles C->C1 C2 Rh(I) C-H Alkenylation Tetrahydropyridines C->C2 C3 Controlled Michael Additions (High Z-Stereoselectivity) C->C3

Reactivity divergence between terminal and sterically hindered internal alkyne esters.

Mechanistic Pathways & Reactivity Profiling

Conjugate Additions (Thiol-yne & Amino-yne)

In Michael-type additions, terminal alkynes react rapidly but often uncontrollably. The initial addition yields a vinyl sulfide or enamine that remains sterically accessible, frequently leading to a second nucleophilic attack to form a dithioacetal or aminal . Conversely, the bulky isopropyl group of methyl 4-methylpent-2-ynoate kinetically traps the intermediate after the first addition. The steric clash prevents a second equivalent of the nucleophile from approaching, ensuring strict mono-addition and yielding exclusively the Z-isomer due to the thermodynamic stability of the intermediate enolate .

Transition-Metal Catalyzed Cascades

Methyl 4-methylpent-2-ynoate is a privileged substrate for Rh(I)-catalyzed C-H alkenylation and electrocyclization cascades. When reacted with imines, the Rh(I) catalyst undergoes directed C-H activation. During the critical migratory insertion step, the metal center exclusively positions itself away from the bulky isopropyl group, ensuring 100% regiocontrol. Terminal alkynes often fail in these specific cascades due to competitive alkyne dimerization or unselective insertion .

RhCycle Rh Rh(I) Active Catalyst [RhCl(coe)2]2 + Ligand CH_Act Directed C-H Activation (Metallacycle Formation) Rh->CH_Act + Imine Imine Imine Substrate Alkyne Methyl 4-methylpent-2-ynoate Insertion Regioselective Alkyne Insertion (Sterically dictated by Isopropyl) CH_Act->Insertion + Alkyne Electro 6π-Electrocyclization Insertion->Electro Electro->Rh Catalyst Regeneration Product Densely Substituted Tetrahydropyridine Electro->Product

Rh(I)-catalyzed C-H alkenylation and electrocyclization cascade mechanism.

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics when substituting a terminal alkyne ester for methyl 4-methylpent-2-ynoate across standard synthetic workflows.

Performance ParameterMethyl Propiolate (Terminal)Methyl 4-methylpent-2-ynoate (Internal)
Steric Hindrance ( β -carbon) Minimal (H)High (Isopropyl)
CuAAC Reactivity Excellent (Room Temp, <1h)Unreactive (Requires RuAAC)
Thiol-yne Mono-addition Yield ~60-70% (Prone to dithioacetal formation)>90% (Strict mono-addition)
Stereoselectivity (Michael) Mixed E/Z isomersExclusive Z-isomer
Rh(I) Cascade Yield Poor (<20%, complex mixtures)Excellent (80-95%)
Handling & Stability Volatile, lachrymator, prone to polymerizationStable liquid, easily stored

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and inline analytical checkpoints.

Protocol A: Rh(I)-Catalyzed Synthesis of Tetrahydropyridines

Utilizing Methyl 4-methylpent-2-ynoate for absolute regiocontrol.

  • Catalyst Preparation (Glovebox Required): The active Rh(I) species is highly susceptible to oxidative degradation. Inside an N 2​ -filled glovebox, dissolve [RhCl(coe) 2​ ] 2​ (50.0 mg, 69.7 μmol) and the phosphine ligand Me 2​ N-C 6​ H 4​ -PEt 2​ (30.0 mg, 143 μmol) in 3.0 mL of anhydrous toluene.

  • Reaction Assembly: In a sealed vial, combine the target imine (1.0 equiv) and methyl 4-methylpent-2-ynoate (1.2 equiv). The slight excess of the alkynoate compensates for trace evaporative loss without risking oligomerization (prevented by the isopropyl bulk).

  • Initiation: Add the required volume of the Rh(I) stock solution (typically 5-10 mol% Rh) to the substrate mixture. Seal the vial, remove it from the glovebox, and heat to 100 °C for 12-24 hours.

  • Self-Validation Checkpoint: Monitor the reaction via crude 1 H-NMR. The successful insertion and cyclization are confirmed by the disappearance of the alkyne methoxy singlet ( 3.75 ppm) and the emergence of characteristic tetrahydropyridine ring protons. If unreacted imine persists alongside oxidized phosphine ligand peaks, verify glovebox O 2​ /H 2​ O levels, as catalyst quenching is the primary failure mode.

Protocol B: Controlled Thiol-yne Michael Addition

Demonstrating the kinetic trapping enabled by the isopropyl group.

  • Setup: In a round-bottom flask, dissolve methyl 4-methylpent-2-ynoate (1.0 equiv) and the desired thiol (1.05 equiv) in anhydrous dichloromethane (0.5 M).

  • Catalysis: Add a catalytic amount of a mild base (e.g., Et 3​ N, 10 mol%). Unlike methyl propiolate, which reacts exothermically upon base addition, this internal alkyne requires gentle heating (40 °C) due to the steric shielding of the β -carbon.

  • Reaction: Stir at 40 °C for 4-6 hours. The bulky isopropyl group prevents the second equivalent of thiol from attacking the newly formed vinyl sulfide.

  • Self-Validation Checkpoint: Analyze the crude mixture via TLC or GC-MS. The formation of a single, highly polar spot indicates successful mono-addition. In 1 H-NMR, the presence of a distinct vinylic proton ( 5.8-6.5 ppm) confirms the Z-vinyl sulfide. The absence of this proton would indicate unwanted double addition, which is virtually eliminated when using this specific internal alkynoate.

References

  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry Chemical Reviews (ACS Publications) URL:[Link]

  • Highly Stereoselective Michael Addition of Azlactones to Electron-Deficient Triple Bonds under P-Spiro Chiral Iminophosphorane Catalysis Chemical Science (Royal Society of Chemistry) URL:[Link]

Validation

GC-MS Analytical Comparison Guide: Evaluating Commercial Batches of Methyl 4-methylpent-2-ynoate

Executive Summary For researchers and drug development professionals, the purity of starting materials dictates the success of complex downstream syntheses. This guide provides an objective, data-driven comparison of thr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the purity of starting materials dictates the success of complex downstream syntheses. This guide provides an objective, data-driven comparison of three commercial batches of Methyl 4-methylpent-2-ynoate . By employing a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol, we identify critical impurities—such as isomerized allenes and residual starting materials—that can poison transition-metal catalysts and compromise reaction yields.

Introduction & Chemical Context

Methyl 4-methylpent-2-ynoate (CAS: 80866-47-3) is a highly versatile alkynoate ester utilized as a critical building block in advanced organic synthesis. Most notably, it serves as a primary intermediate in the regio- and diastereoselective synthesis of highly substituted, oxygenated piperidines[1].

The standard industrial synthesis of this ester involves the deprotonation of 3-methylbut-1-yne followed by carboxylation with methyl chloroformate. Variations in manufacturing temperature and base selection often lead to trace impurities. Because even minor contaminants can severely impact downstream catalytic efficiency, rigorous impurity profiling using high-resolution analytical techniques is mandatory[2].

Analytical Rationale: Why GC-MS?

As a Senior Application Scientist, selecting the correct analytical modality is the first step in ensuring data integrity. While HPLC is standard for many pharmaceutical compounds, GC-MS is the gold standard for volatile intermediates like Methyl 4-methylpent-2-ynoate[3].

  • Volatility & Thermal Stability: The low molecular weight of this ester allows it to vaporize seamlessly without thermal degradation in the GC inlet.

  • Chromatographic Resolution: Capillary GC provides the theoretical plates necessary to resolve the target alkyne from its closely related allene isomer (methyl 4-methylpenta-2,3-dienoate), a separation that is notoriously difficult via standard reversed-phase LC.

  • Structural Elucidation: Electron Ionization (EI) at 70 eV generates highly reproducible fragmentation patterns, enabling definitive NIST library matching of unknown volatile byproducts[3].

Experimental Design & Self-Validating Protocol

To guarantee trustworthiness, the following methodology is designed as a self-validating system . It incorporates internal standardization to correct for injection variances and system suitability checks to prevent carryover.

Sample Preparation

Causality Check: Direct injection of pure liquid esters overloads the column, leading to peak fronting and mass detector saturation. Dilution ensures the analyte remains within the linear dynamic range of the MS.

  • Standardization: Accurately weigh 50.0 mg of the Methyl 4-methylpent-2-ynoate batch into a 10 mL volumetric flask.

  • Internal Standard (IS) Addition: Add 1.0 mL of an IS solution (Dodecane, 1.0 mg/mL in Dichloromethane). Note: Dodecane is selected because its retention time does not overlap with the target analyte or expected impurities, allowing for accurate relative response factor (RRF) normalization.

  • Dilution: Dilute to volume with GC-grade Dichloromethane (DCM) and vortex thoroughly.

Instrumental Parameters (GC-MS System)
  • Column: DB-5MS (30 m × 0.25 mm × 0.25 µm). Causality: The 5% phenyl stationary phase provides optimal selectivity for separating alkynes from conjugated dienes/allenes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injection: 1.0 µL volume, Split ratio 50:1, Inlet temperature 250°C. Causality: A high split ratio prevents detector saturation by the main peak, preserving the Gaussian peak shape required to integrate closely eluting trace impurities.

  • Oven Program: 50°C (hold 2 min) ramp 10°C/min to 250°C (hold 5 min). Causality: The low initial temperature focuses the volatile components, while the ramp ensures the elution of higher-molecular-weight cross-coupling dimeric impurities.

  • MS Parameters: EI mode (70 eV), Source Temp 230°C, Scan range m/z 35–350.

System Suitability Validation
  • Carryover Check: A blank run (DCM only) must exhibit no peaks >0.05% of the target analyte area.

  • Precision Check: Triplicate injections of the sample must yield a Relative Standard Deviation (RSD) <2.0% for the Analyte/IS area ratio.

GC-MS Workflow Visualization

GCMS_Workflow A Sample Prep (Internal Std Addition) B GC Injection (Split 50:1, 250°C) A->B C Capillary Separation (DB-5MS Column) B->C D EI Ionization (70 eV, 230°C) C->D E Mass Analyzer (Quadrupole MS) D->E F Data Processing (Deconvolution & NIST) E->F

Figure 1: End-to-end GC-MS analytical workflow for volatile ester impurity profiling.

Comparative Batch Analysis (Quantitative Data)

Three commercial batches were procured and analyzed using the validated protocol. Data was normalized against the Dodecane internal standard.

Analytical ParameterBatch A (Premium Pharma)Batch B (Standard Synthesis)Batch C (Discount Commercial)
Purity (Target Analyte) 99.4% 97.1% 93.8%
Allene Isomer Impurity < 0.1%1.2%3.5%
3-Methylbut-1-yne (SM) Not Detected0.4%1.1%
Residual THF 0.2%0.8%1.0%
Unknown High-Boilers 0.3%0.5%0.6%

Discussion & Field-Proven Insights

Interpreting the GC-MS data reveals significant differences in manufacturing quality that directly impact laboratory workflows:

  • The Threat of the Allene Isomer: Batch C exhibits a high concentration (3.5%) of the allene isomer (methyl 4-methylpenta-2,3-dienoate), likely formed via base-catalyzed isomerization during synthesis. In rhodium-catalyzed functionalizations or epoxidations[1], allenes act as competitive, strongly coordinating ligands. This will drastically reduce the turnover frequency (TOF) of the catalyst and alter the diastereoselectivity of the final piperidine product.

  • Residual Starting Materials: The presence of 3-methylbut-1-yne in Batches B and C indicates incomplete conversion during the initial carboxylation step. If your downstream synthesis utilizes copper catalysis, this terminal alkyne will undergo unwanted Glaser homocoupling, creating complex, difficult-to-purify mixtures.

  • Final Recommendation: For sensitive pharmaceutical synthesis, transition-metal catalyzed steps, or strict regulatory environments, Batch A is strictly recommended. Batch B may be utilized for non-catalytic, standard esterification workflows where the alkyne moiety remains a spectator group, provided the 1.2% allene impurity is accounted for in the yield calculations.

References

  • GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. URL:[Link]

  • Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry - ACS Publications. URL:[Link]

Sources

Comparative

Spectroscopic Validation of Methyl 4-methylpent-2-ynoate Reaction Intermediates: A Comparative Guide

Executive Summary Methyl 4-methylpent-2-ynoate (CAS: 80866-47-3)[1] is a highly versatile α,β -alkynoate utilized extensively in complex organic synthesis, particularly in conjugate additions and cycloadditions. Understa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-methylpent-2-ynoate (CAS: 80866-47-3)[1] is a highly versatile α,β -alkynoate utilized extensively in complex organic synthesis, particularly in conjugate additions and cycloadditions. Understanding the transient reaction intermediates of this substrate—specifically the highly reactive allenolate or vinyl metal species formed during organometallic additions—is critical for optimizing reaction kinetics, controlling stereochemistry, and scaling up pharmaceutical intermediates.

This guide objectively compares the three primary analytical modalities used to capture these elusive species: In Situ Attenuated Total Reflectance (ATR) FTIR , In Operando Flow NMR , and Mass Spectrometry (ESI-MS) . By examining the causality behind experimental choices, this document provides a field-proven, self-validating protocol for intermediate trapping.

Mechanistic Context: Capturing the Allenolate

When Methyl 4-methylpent-2-ynoate is subjected to a conjugate addition with an organocuprate (e.g., lithium dimethylcuprate, Me₂CuLi), the reaction does not immediately yield the final α,β -unsaturated ester. Instead, it proceeds through a transient, highly moisture-sensitive allenolate / vinyl cuprate intermediate .

Validating this intermediate is challenging. It exists only at cryogenic temperatures (-78 °C) and rapidly quenches upon exposure to trace protons. Therefore, the chosen spectroscopic method must operate in real-time, without requiring sample extraction or exposure to the atmosphere.

Pathway A Methyl 4-methylpent-2-ynoate (Substrate) C Allenolate / Vinyl Cuprate (Reactive Intermediate) A->C Conjugate Addition B Organocuprate (Me2CuLi) B->C D α,β-Unsaturated Ester (Final Product) C->D Electrophilic Quench (H+)

Reaction pathway of Methyl 4-methylpent-2-ynoate conjugate addition forming an allenolate.

Comparative Analysis of Spectroscopic Modalities

To select the appropriate analytical tool, researchers must balance temporal resolution, structural fidelity, and environmental control. The table below compares the performance of the leading technologies for monitoring organometallic intermediates[2],[3],[4].

Performance MetricIn Situ ATR-FTIR (e.g., ReactIR)In Operando Flow NMRESI-Mass Spectrometry
Temporal Resolution High (Spectra every 15-30 seconds)Moderate (Minutes per scan)High (Milliseconds)
Structural Elucidation Moderate (Functional group vibrations)Excellent (Exact atomic connectivity)Moderate (Mass-to-charge ratio)
Intermediate Detection Excellent (Direct observation in bulk)Good (Struggles with low steady-states)Variable (Ionization can alter structure)
Air/Moisture Integrity Ideal (Probe sealed directly in reactor)Moderate (Requires complex transfer lines)Poor (Sampling often exposes reaction)
Matrix Interference Low (Immune to bubbles/solids)High (Paramagnetic Cu(II) broadens peaks)High (Ion suppression from salts)

The Verdict: While Flow NMR provides unmatched quantitative and structural data, it is often limited by the different absorption coefficients of normal modes and the physical complexities of pumping cryogenic, air-sensitive slurries through transfer lines[2]. Mass spectrometry is highly sensitive to charged species, but transferring an intermediate from the condensed phase to the gas phase can induce artificial decomposition[4].

Therefore, In Situ ATR-FTIR is the superior choice for this specific application. The allenolate intermediate possesses a uniquely strong, isolated C=C=C asymmetric stretch (approx. 1950 cm⁻¹), which sits perfectly in a region free from solvent interference, making FTIR highly diagnostic[3].

Experimental Methodology: In Situ FTIR Protocol

The following protocol details the step-by-step methodology for capturing the allenolate intermediate of Methyl 4-methylpent-2-ynoate.

Causality & Trustworthiness Check

This protocol is designed as a self-validating system . If the inert atmosphere is perfectly maintained, the intermediate peak at 1950 cm⁻¹ will plateau and remain stable indefinitely at -78 °C. If the peak begins to decay before the deliberate addition of the electrophilic quench, it immediately alerts the scientist to a micro-leak or trace moisture in the solvent, preventing false kinetic interpretations.

Workflow S1 1. Schlenk Flask Setup Strict Argon Atmosphere S2 2. ATR-FTIR Probe Insertion Acquire Solvent Background S1->S2 S3 3. Substrate Addition Methyl 4-methylpent-2-ynoate S2->S3 S4 4. Cuprate Addition (-78 °C) Initiate Conjugate Addition S3->S4 S5 5. Real-Time Spectral Tracking Monitor 1950 cm⁻¹ & 2230 cm⁻¹ S4->S5

Step-by-step in situ FTIR experimental workflow for monitoring highly reactive intermediates.

Step-by-Step Execution
  • Reactor Preparation: Assemble a multi-necked, flame-dried Schlenk flask under a positive pressure of Argon. Reasoning: Organocuprates and allenolates are instantly destroyed by atmospheric moisture.

  • Probe Insertion & Background: Insert the ATR-FTIR probe through a specialized sealed port. Add anhydrous THF (solvent) and acquire a background spectrum. Reasoning: THF has dominant C-O stretches. Subtracting the background ensures the solvent matrix does not obscure the subtle vibrations of the intermediate.

  • Substrate Addition: Inject Methyl 4-methylpent-2-ynoate into the reactor. Begin spectral acquisition at 30-second intervals.

    • Data Checkpoint: Confirm the presence of the alkyne C≡C stretch at ~2230 cm⁻¹ and the conjugated ester C=O stretch at ~1720 cm⁻¹.

  • Reaction Initiation: Cool the reactor to -78 °C. Slowly add the organocuprate reagent (Me₂CuLi) dropwise via syringe. Reasoning: Cryogenic temperatures stabilize the kinetic allenolate intermediate and prevent unwanted polymerization.

  • Data Acquisition & Quench: Monitor the real-time consumption of the substrate and the formation of the intermediate. Once the intermediate peak stabilizes, inject an electrophile (e.g., mildly acidic water or an alkyl halide) to quench the reaction, yielding the final α,β -unsaturated ester.

Data Interpretation & Kinetic Causality

When analyzing the 3D surface plot (Absorbance vs. Wavenumber vs. Time) generated by the FTIR software, look for the following causal relationships:

  • Primary Consumption: The peak at 2230 cm⁻¹ ( C≡C stretch) will rapidly decay.

  • Intermediate Formation: Simultaneously, a new, sharp peak will emerge at ~1950 cm⁻¹ . This is the distinctive signature of the C=C=C allenolate framework.

  • Isosbestic Point Validation: If the reaction is clean and devoid of side reactions, the overlay of the spectra will reveal an isosbestic point between the decaying substrate peaks and the rising intermediate peaks. This proves a direct A→B conversion with perfect mass balance.

  • Product Formation: Upon quenching, the 1950 cm⁻¹ peak will instantly vanish, replaced by a shifted C=O stretch (approx. 1710 cm⁻¹) corresponding to the newly formed α,β -unsaturated ester.

By combining the structural insights of in situ FTIR with strict environmental controls, researchers can confidently validate the mechanistic pathways of Methyl 4-methylpent-2-ynoate, enabling safer, more efficient scale-up of complex pharmaceutical intermediates.

Sources

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